Eicar
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13N3O5 |
|---|---|
Molecular Weight |
267.24 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethynylimidazole-4-carboxamide |
InChI |
InChI=1S/C11H13N3O5/c1-2-5-7(10(12)18)13-4-14(5)11-9(17)8(16)6(3-15)19-11/h1,4,6,8-9,11,15-17H,3H2,(H2,12,18)/t6-,8-,9-,11-/m1/s1 |
InChI Key |
SWQQELWGJDXCFT-PNHWDRBUSA-N |
Isomeric SMILES |
C#CC1=C(N=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N |
Canonical SMILES |
C#CC1=C(N=CN1C2C(C(C(O2)CO)O)O)C(=O)N |
Synonyms |
5-ERFIC 5-ethynyl-1-ribofuranosylimidazole-4-carboxamide EICAR |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Antiviral Mechanism of 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR) is a potent nucleoside analogue with a broad spectrum of antiviral and anti-cancer properties. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and biological activity of EICAR. Detailed experimental protocols for key assays and a comprehensive summary of its quantitative antiviral and cytotoxic data are presented. This document serves as a core resource for researchers and professionals involved in the development of novel antiviral therapeutics.
Introduction
The emergence of novel and drug-resistant viral pathogens necessitates the continued discovery and development of broad-spectrum antiviral agents. Nucleoside analogues have historically been a cornerstone of antiviral therapy, and 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR) represents a significant member of this class. Initially investigated for its anti-leukemic potential, EICAR was later identified as a powerful antiviral compound with a mechanism of action centered on the inhibition of a key cellular enzyme, inosine monophosphate dehydrogenase (IMPDH).[1][2] This guide delves into the scientific journey of EICAR, from its initial synthesis to the elucidation of its antiviral properties.
Discovery and Synthesis
EICAR was first identified as the most potent compound in a series of newly synthesized 5-alkynyl-1-β-D-ribofuranosylimidazole-4-carboxamides.[3] Researchers at the Rega Institute for Medical Research in Belgium, in collaboration with scientists in Japan, were investigating novel nucleoside analogues and found that the introduction of a 5-ethynyl group resulted in a significant enhancement of biological activity.[3] This discovery highlighted EICAR as a promising candidate for further development.
The synthesis of EICAR is a multi-step process that has been refined over time. A common synthetic route involves the construction of the imidazole ring system followed by the glycosylation with a protected ribose derivative and subsequent introduction of the ethynyl group.
Mechanism of Action: Inhibition of IMP Dehydrogenase
The primary molecular target of EICAR is inosine monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo biosynthesis of guanine nucleotides.[2] IMPDH catalyzes the NAD+-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP), which is a precursor for the synthesis of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).[2] These guanine nucleotides are essential for a variety of cellular processes, including DNA and RNA synthesis, signal transduction, and energy metabolism.
EICAR is intracellularly phosphorylated to its 5'-monophosphate (EICAR-MP), which is the active form of the drug.[4] EICAR-MP then acts as a potent competitive inhibitor of IMPDH.[2] By blocking the activity of IMPDH, EICAR depletes the intracellular pools of guanine nucleotides, which in turn inhibits viral replication, as viruses are highly dependent on the host cell's nucleotide supply for the synthesis of their own genetic material.[2][5]
Below is a diagram illustrating the signaling pathway of IMPDH inhibition by EICAR.
Caption: IMPDH Inhibition Pathway by EICAR.
Quantitative Data
The antiviral activity and cytotoxicity of EICAR have been evaluated against a wide range of viruses and cell lines. The following tables summarize the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values reported in the literature.
Table 1: Antiviral Activity of EICAR (IC50)
| Virus Family | Virus | Cell Line | IC50 (µg/mL) | Reference |
| Poxviridae | Vaccinia virus | HeLa | 0.2 | [3][6] |
| Togaviridae | Sindbis virus | Vero | 0.4 | [3][6] |
| Togaviridae | Semliki forest virus | Vero | 0.4 | [3][6] |
| Arenaviridae | Junin virus | Vero | 1 | [3][6] |
| Arenaviridae | Tacaribe virus | Vero | 1 | [3][6] |
| Reoviridae | Reovirus type 1 | Vero | 4 | [3][6] |
| Orthomyxoviridae | Influenza A virus | MDCK | 1 | [3][6] |
| Orthomyxoviridae | Influenza B virus | MDCK | 1 | [3][6] |
| Paramyxoviridae | Parainfluenza virus type 3 | HeLa | 0.4 | [3][6] |
| Paramyxoviridae | Measles virus | Vero | 0.2 | [3][6] |
| Paramyxoviridae | Respiratory syncytial virus | HeLa | 0.4 | [3][6] |
| Paramyxoviridae | Mumps virus | Vero | 0.1-1 | [7] |
Table 2: Cytotoxicity of EICAR (CC50)
| Cell Line | Cell Type | CC50 (µg/mL) | Reference |
| HeLa | Human cervical carcinoma | 0.2-0.9 | [3][6] |
| Vero | African green monkey kidney | >200 | [7] |
| MDCK | Madin-Darby canine kidney | >200 | [7] |
| LLCMK2 | Rhesus monkey kidney | >200 | [7] |
| L1210 | Murine leukemia | 0.80 µM | [2] |
| CEM | Human T-lymphoblastoid | 1.4 µM | [2] |
Experimental Protocols
Plaque Reduction Assay for Antiviral Activity
This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).
Materials:
-
Confluent monolayers of susceptible host cells in 6-well plates.
-
Virus stock of known titer.
-
Serial dilutions of EICAR in culture medium.
-
Culture medium (e.g., DMEM with 2% fetal bovine serum).
-
Overlay medium (e.g., culture medium containing 1% carboxymethylcellulose or agarose).
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.
-
Remove the culture medium and wash the cell monolayers with PBS.
-
Infect the cells with a dilution of the virus stock calculated to produce 50-100 plaques per well. Adsorb for 1 hour at 37°C.
-
Prepare serial dilutions of EICAR in the culture medium.
-
After the adsorption period, remove the virus inoculum and wash the cells with PBS.
-
Add 2 mL of the EICAR dilutions (or medium alone for virus control) to the respective wells.
-
Overlay the cells with 2 mL of the overlay medium.
-
Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
After incubation, fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each EICAR concentration relative to the virus control.
-
The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and using regression analysis.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is used to determine the 50% cytotoxic concentration (CC50) of a compound.
Materials:
-
Host cells in exponential growth phase.
-
96-well microtiter plates.
-
Serial dilutions of EICAR in culture medium.
-
Culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of EICAR in culture medium.
-
Remove the medium from the wells and add 100 µL of the EICAR dilutions (or medium alone for cell control).
-
Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 2-5 days).
-
After incubation, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each EICAR concentration relative to the cell control.
-
The CC50 value is determined by plotting the percentage of viability against the drug concentration and using regression analysis.
Conclusion
5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR) is a nucleoside analogue with potent, broad-spectrum antiviral activity. Its discovery was a significant step in the search for new antiviral agents. The mechanism of action, through the inhibition of IMPDH, highlights a key cellular pathway that can be targeted for antiviral intervention. The data and protocols presented in this guide provide a comprehensive resource for the scientific community, facilitating further research into EICAR and the development of next-generation antiviral drugs. The favorable in vitro activity profile of EICAR warrants continued investigation into its potential therapeutic applications.
References
- 1. EICAR (antiviral) - Wikipedia [en.wikipedia.org]
- 2. Eicar (5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide). A novel potent inhibitor of inosinate dehydrogenase activity and guanylate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral activities of 5-ethynyl-1-beta-D-ribofuranosylimidazole-4- carboxamide and related compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of EICAR (5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide), a potent inhibitor of inosinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamide (ribavirin) and 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide (EICAR) markedly potentiate the inhibitory effect of 2',3'-dideoxyinosine on human immunodeficiency virus in peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral activities of 5-ethynyl-1-beta-D-ribofuranosylimidazole-4- carboxamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral activities of ribavirin, 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide, and 6'-(R)-6'-C-methylneplanocin A against several ortho- and paramyxoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide): A Technical Guide on its Broad-Spectrum Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the broad-spectrum antiviral activity of EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide), a potent nucleoside analogue. This document consolidates available quantitative data, details experimental protocols for antiviral testing, and visualizes the underlying mechanism of action and experimental workflows.
Introduction
EICAR is a synthetic ribonucleoside analogue that has demonstrated significant antiviral activity against a wide range of RNA and DNA viruses.[1][2] Structurally similar to ribavirin, EICAR exhibits a more potent inhibitory effect on viral replication, in some cases being 10 to 100 times more effective.[1][2] Its primary mechanism of action involves the inhibition of the host cell enzyme inosine monophosphate dehydrogenase (IMPDH), leading to the depletion of the intracellular guanosine triphosphate (GTP) pool, a critical component for viral nucleic acid synthesis and other viral functions.[3] This guide will delve into the technical details of EICAR's antiviral properties, providing a valuable resource for researchers in the field of virology and antiviral drug development.
Mechanism of Action
EICAR's antiviral activity is primarily attributed to its role as a potent inhibitor of inosinate monophosphate dehydrogenase (IMPDH).[3] IMPDH is a key enzyme in the de novo biosynthesis of guanine nucleotides, catalyzing the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a precursor for both guanosine diphosphate (GDP) and guanosine triphosphate (GTP).
Upon entering the host cell, EICAR is phosphorylated to its active form, EICAR-5'-monophosphate. This phosphorylated metabolite then competitively inhibits IMPDH, leading to a significant reduction in the intracellular pool of GTP. The depletion of GTP has a multi-pronged effect on viral replication:
-
Inhibition of Viral Nucleic Acid Synthesis: Many viral RNA and DNA polymerases are dependent on a sufficient supply of GTP for the synthesis of viral genomes. A depleted GTP pool directly hinders the replication of the viral genetic material.
-
Disruption of Viral Protein Synthesis and Function: GTP is essential for various cellular processes that are often co-opted by viruses, including signal transduction and protein synthesis. Reduced GTP levels can therefore indirectly impair the production and function of viral proteins.
The antiviral action of EICAR can be reversed by the addition of exogenous guanosine, which can replenish the intracellular GTP pool through the salvage pathway, further confirming that GTP depletion is the primary mechanism of its antiviral effect.
Quantitative Antiviral Activity of EICAR
The following table summarizes the in vitro antiviral activity of EICAR against a range of viruses. The 50% inhibitory concentration (IC50) represents the concentration of EICAR required to inhibit viral replication by 50%.
| Virus Family | Virus | Cell Line | IC50 (µg/mL) | Reference |
| Poxviridae | Vaccinia Virus | Not Specified | 0.2 - 4 | [1][2] |
| Togaviridae | Sindbis Virus | Not Specified | 0.2 - 4 | [1][2] |
| Semliki Forest Virus | Not Specified | 0.2 - 4 | [1][2] | |
| Arenaviridae | Junin Virus | Not Specified | 0.2 - 4 | [1][2] |
| Tacaribe Virus | Not Specified | 0.2 - 4 | [1][2] | |
| Reoviridae | Reovirus Type 1 | Not Specified | 0.2 - 4 | [1][2] |
| Orthomyxoviridae | Influenza A Virus | Not Specified | 0.2 - 4 | [1][2] |
| Influenza B Virus | Not Specified | 0.2 - 4 | [1][2] | |
| Paramyxoviridae | Parainfluenza Virus Type 3 | Not Specified | 0.2 - 4 | [1][2] |
| Measles Virus | Not Specified | 0.2 - 4 | [1][2] | |
| Subacute Sclerosing Panencephalitis Virus | Not Specified | 0.2 - 4 | [1][2] | |
| Respiratory Syncytial Virus | Not Specified | 0.2 - 4 | [1][2] |
Experimental Protocols
The following sections provide a detailed, representative methodology for determining the in vitro antiviral activity of EICAR. This protocol is based on standard virological assays such as the plaque reduction assay and the cytopathic effect (CPE) inhibition assay.
Cell Lines and Viruses
-
Cell Lines: A suitable host cell line permissive to the virus of interest is selected (e.g., Vero cells for many viruses, MDCK for influenza viruses). Cells are maintained in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Virus Stocks: High-titer viral stocks are prepared by infecting the host cell line and harvesting the virus-containing supernatant. The titer of the virus stock is determined by a standard plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.
Cytotoxicity Assay
Prior to evaluating antiviral activity, the cytotoxicity of EICAR on the host cell line is determined to ensure that any observed antiviral effect is not due to cell death.
-
Seed host cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of EICAR in cell culture medium.
-
Remove the old medium from the cells and add the EICAR dilutions.
-
Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of EICAR that reduces cell viability by 50%.
Plaque Reduction Assay
This assay is considered the gold standard for quantifying infectious virus particles and determining the inhibitory effect of an antiviral compound.
-
Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Prepare serial dilutions of EICAR in serum-free medium.
-
In separate tubes, mix a known amount of virus (e.g., 100 plaque-forming units, PFU) with each dilution of EICAR. Incubate this virus-drug mixture for 1 hour at 37°C.
-
Wash the cell monolayers with phosphate-buffered saline (PBS) and infect them with the virus-drug mixtures.
-
Allow the virus to adsorb to the cells for 1 hour at 37°C.
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells. This overlay medium should also contain the corresponding concentrations of EICAR.
-
Incubate the plates at 37°C until visible plaques are formed (typically 2-10 days, depending on the virus).
-
Fix the cells with a solution like 10% formaldehyde and stain with a dye such as crystal violet.
-
Count the number of plaques in each well. The IC50 is the concentration of EICAR that reduces the number of plaques by 50% compared to the virus-only control.
Cytopathic Effect (CPE) Inhibition Assay
This assay is a higher-throughput alternative to the plaque reduction assay and is suitable for viruses that cause visible damage (cytopathic effect) to the host cells.
-
Seed host cells in a 96-well plate.
-
Prepare serial dilutions of EICAR.
-
Infect the cells with a low multiplicity of infection (MOI) of the virus.
-
Immediately after infection, add the EICAR dilutions to the wells.
-
Incubate the plate at 37°C until CPE is observed in the virus-only control wells (typically 2-5 days).
-
Assess cell viability using a method like the MTT assay. The IC50 is the concentration of EICAR that protects 50% of the cells from the virus-induced CPE.
Conclusion
EICAR is a potent broad-spectrum antiviral agent with a well-defined mechanism of action centered on the inhibition of IMPDH and the subsequent depletion of intracellular GTP pools. The quantitative data presented in this guide highlight its superior potency compared to ribavirin against a range of viruses. The detailed experimental protocols provide a framework for the continued investigation and evaluation of EICAR and other novel antiviral candidates. Further research is warranted to expand the in vivo efficacy data and to fully elucidate the impact of EICAR on host cell signaling pathways beyond GTP depletion. This technical guide serves as a comprehensive resource for researchers aiming to advance the development of effective antiviral therapies.
References
- 1. Antiviral activities of 5-ethynyl-1-beta-D-ribofuranosylimidazole-4- carboxamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral activities of 5-ethynyl-1-beta-D-ribofuranosylimidazole-4- carboxamide and related compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eicar (5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide). A novel potent inhibitor of inosinate dehydrogenase activity and guanylate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
EICAR IMP Dehydrogenase Inhibition Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide) mediated inhibition of inosine monophosphate dehydrogenase (IMPDH). EICAR is a potent purine nucleoside analogue with broad-spectrum antiviral and anticancer activities. Its mechanism of action is centered on the irreversible inhibition of IMPDH, the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. This document details the molecular pathway of inhibition, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of the involved pathways and workflows.
Introduction
Inosine monophosphate dehydrogenase (IMPDH) is a crucial enzyme in cellular metabolism, catalyzing the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). This reaction is the first committed and rate-limiting step in the de novo synthesis of guanine nucleotides, which are essential for a multitude of cellular processes, including DNA and RNA synthesis, signal transduction, and energy transfer[1]. Consequently, IMPDH has emerged as a significant target for the development of antiviral, anticancer, and immunosuppressive therapies[1][2][3].
EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide) is a synthetic nucleoside analogue designed as a mechanism-based inhibitor of IMPDH[4]. It exhibits potent cytostatic effects against various tumor cell lines and a broad range of antiviral activities against both RNA and DNA viruses[4][5]. EICAR itself is a prodrug that requires intracellular phosphorylation to its active form, EICAR 5'-monophosphate (EICARMP), to exert its inhibitory effects[6].
This guide will explore the intricacies of the EICAR-mediated inhibition of IMPDH, providing researchers and drug development professionals with a comprehensive resource on its mechanism, quantitative evaluation, and experimental investigation.
Mechanism of Action: The Inhibition Pathway
The inhibitory action of EICAR on IMPDH is a multi-step process that begins with its entry into the cell and culminates in the irreversible inactivation of the enzyme.
-
Cellular Uptake and Activation: EICAR enters the cell and is subsequently phosphorylated by cellular kinases to its active metabolite, EICAR 5'-monophosphate (EICARMP). This activation is a critical prerequisite for its inhibitory activity.
-
Irreversible Inhibition of IMPDH: EICARMP acts as a potent, irreversible inhibitor of IMPDH[6]. The mechanism involves the formation of a covalent adduct with a key cysteine residue (Cys-331 in human type II IMPDH) within the active site of the enzyme[6]. This covalent modification permanently inactivates the enzyme, preventing it from catalyzing the conversion of IMP to XMP. The inactivation of human type II IMPDH by EICARMP follows a two-step mechanism, with an initial binding step followed by the covalent modification[6].
-
Depletion of Guanine Nucleotide Pools: The irreversible inhibition of IMPDH leads to a significant reduction in the intracellular pool of guanine nucleotides, including guanosine triphosphate (GTP). This depletion is the primary downstream effector of EICAR's biological activity.
-
Cellular Consequences: The reduction in GTP levels has profound effects on cellular function. For viruses, it inhibits viral RNA and DNA synthesis, as viral polymerases require GTP as a substrate. In cancer cells, the depletion of guanine nucleotides arrests cell proliferation and can induce apoptosis, as these rapidly dividing cells have a high demand for nucleic acid precursors[1][4]. The antiviral action of EICAR can be reversed by the addition of exogenous guanosine, which can replenish the intracellular GTP pool through salvage pathways, confirming that the primary mechanism is indeed the inhibition of IMPDH.
Caption: EICAR's mechanism of action.
Quantitative Data
The potency of EICAR and its active metabolite, EICARMP, has been quantified through various enzymatic and cell-based assays.
Table 1: Enzymatic Inhibition of IMP Dehydrogenase by EICARMP
| Enzyme Source | Inhibition Parameter | Value | Reference |
| Human Type II IMPDH | Ki | 16 µM | [6] |
| Human Type II IMPDH | k2 (inactivation rate) | 2.7 x 10-2 s-1 | [6] |
| Human Type II IMPDH | kon (overall inactivation) | 1.7 x 103 M-1 s-1 | [6] |
| Escherichia coli IMPDH | kon (overall inactivation) | 1.94 x 104 M-1 s-1 | [6] |
Table 2: Antiviral Activity of EICAR (IC50 Values)
| Virus | Cell Line | IC50 (µM) | Reference |
| Infectious Pancreatic Necrosis Virus (IPNV) | CHSE-214 | Not specified, but effective | |
| Vaccinia Virus | Vero | ~0.1 | [5] |
| Lassa Virus | Vero | Not specified, but effective | |
| Ebola Virus (Zaire) | Vero | Not specified, but effective |
Note: Comprehensive IC50 data for a wide range of viruses is distributed across various publications. The values can vary depending on the cell line and assay conditions.
Table 3: Anticancer Activity of EICAR (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| L1210 | Murine Leukemia | 0.02 | [4] |
| Molt/4F | Human T-cell Leukemia | 0.01 | [4] |
| CCRF-CEM | Human T-cell Leukemia | 0.01 | [4] |
| HeLa | Human Cervical Carcinoma | 0.1 | [4] |
| WiDr | Human Colon Carcinoma | 0.1 | [4] |
| A549 | Human Lung Carcinoma | 0.1 | [4] |
| HT-1080 | Human Fibrosarcoma | 0.1 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of EICAR's activity. The following are representative protocols for key experiments.
IMPDH Enzyme Activity Assay
This assay measures the catalytic activity of IMPDH by quantifying the production of its product, XMP, or the co-product, NADH.
Principle: The conversion of IMP to XMP by IMPDH is coupled with the reduction of NAD+ to NADH. The rate of NADH production can be monitored spectrophotometrically at 340 nm, or the amount of XMP produced can be quantified by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified IMPDH enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA
-
Substrates: IMP, NAD+
-
EICARMP (or other inhibitors)
-
96-well UV-transparent plates
-
Spectrophotometer or HPLC system
Protocol (Spectrophotometric):
-
Prepare a reaction mixture containing Assay Buffer, IMP, and NAD+ in a 96-well plate.
-
Add varying concentrations of EICARMP or the test inhibitor to the wells.
-
Initiate the reaction by adding the purified IMPDH enzyme.
-
Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) at 37°C.
-
The rate of reaction is determined from the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Protocol (HPLC-based):
-
Set up the reaction as described above but in microcentrifuge tubes.
-
Incubate the reaction mixture at 37°C for a fixed time (e.g., 30 minutes).
-
Stop the reaction by adding a quenching agent, such as perchloric acid.
-
Centrifuge to pellet the precipitated protein.
-
Neutralize the supernatant with a base (e.g., potassium carbonate).
-
Analyze the supernatant by reverse-phase HPLC to separate and quantify IMP and XMP.
-
Enzyme activity is calculated based on the amount of XMP produced over time.
Caption: Workflow for IMPDH activity assay.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic or cytostatic effects of EICAR on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
EICAR
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of EICAR and incubate for a specified period (e.g., 48 or 72 hours). Include untreated control wells.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each EICAR concentration relative to the untreated control.
-
Plot the results and determine the IC50 value, the concentration of EICAR that inhibits cell growth by 50%.
Viral Plaque Reduction Assay
This assay is used to determine the antiviral activity of EICAR by quantifying the reduction in the number of viral plaques.
Principle: A plaque is a localized area of cell death and lysis in a monolayer of cultured cells caused by viral infection. The number of plaques is proportional to the concentration of infectious virus. The presence of an effective antiviral agent will reduce the number and/or size of the plaques.
Materials:
-
Susceptible host cell line
-
Virus stock
-
Cell culture medium
-
EICAR
-
Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)
-
Staining solution (e.g., crystal violet)
-
Fixing solution (e.g., formaldehyde)
-
6- or 12-well cell culture plates
Protocol:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus stock.
-
In separate tubes, mix the virus dilutions with equal volumes of medium containing various concentrations of EICAR or a vehicle control. Incubate for 1 hour at 37°C to allow the drug to interact with the virus.
-
Infect the cell monolayers with the virus-drug mixtures.
-
After an adsorption period (e.g., 1 hour), remove the inoculum and add the overlay medium containing the corresponding concentration of EICAR.
-
Incubate the plates for a period sufficient for plaques to develop (this varies depending on the virus).
-
After incubation, fix the cells with the fixing solution.
-
Remove the overlay and stain the cell monolayer with the staining solution.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each EICAR concentration compared to the control.
-
Determine the IC50 value, the concentration of EICAR that reduces the plaque number by 50%.
Measurement of Intracellular GTP Pools by HPLC
This method allows for the direct quantification of the downstream effects of EICAR on nucleotide metabolism.
Principle: Cellular nucleotides are extracted and then separated and quantified using reverse-phase ion-pairing HPLC with UV detection.
Materials:
-
Cells treated with EICAR or vehicle control
-
Ice-cold perchloric acid (PCA)
-
Potassium carbonate (for neutralization)
-
HPLC system with a C18 column and UV detector
-
Mobile phases (e.g., buffers containing an ion-pairing agent like tetrabutylammonium)
-
GTP standard
Protocol:
-
Culture and treat cells with EICAR for the desired time.
-
Harvest the cells and rapidly quench their metabolism by adding ice-cold PCA to extract the nucleotides.
-
Incubate on ice to allow for complete cell lysis and protein precipitation.
-
Centrifuge to pellet the precipitated proteins and cellular debris.
-
Carefully collect the supernatant and neutralize it with potassium carbonate. The precipitation of potassium perchlorate will occur.
-
Centrifuge to remove the precipitate.
-
Filter the supernatant and inject it into the HPLC system.
-
Separate the nucleotides using a gradient of the mobile phases.
-
Detect the nucleotides by their UV absorbance at 254 nm.
-
Identify and quantify the GTP peak by comparing its retention time and peak area to that of a known amount of GTP standard.
-
Normalize the GTP levels to the total protein concentration or cell number.
Caption: Workflow for GTP measurement.
Conclusion
EICAR represents a well-characterized and potent inhibitor of IMPDH, with a clear mechanism of action that translates to significant antiviral and anticancer activities. The depletion of intracellular guanine nucleotide pools is the cornerstone of its therapeutic potential. This technical guide provides a foundational understanding of the EICAR IMPDH inhibition pathway and offers detailed protocols for its investigation. The presented data and methodologies can serve as a valuable resource for researchers in the fields of virology, oncology, and drug development, facilitating further exploration of EICAR and other IMPDH inhibitors as therapeutic agents.
References
- 1. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of virus replication: recent developments and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eicar.org [eicar.org]
- 4. Download Anti Malware Testfile - EICAR [eicar.org]
- 5. Inhibitory effects of EICAR on infectious pancreatic necrosis virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibition of PKR by Viruses [frontiersin.org]
EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide): A Technical Overview of a Broad-Spectrum Antiviral Nucleoside Analog
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide to the nucleoside analog EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide), a compound with demonstrated broad-spectrum antiviral and anti-cancer properties. EICAR's mechanism of action and potential therapeutic applications are detailed herein, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Compound Information
| Characteristic | Details |
| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethynyl-1H-imidazole-4-carboxamide |
| Synonyms | EICAR, 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide |
| Molecular Formula | C₁₁H₁₃N₃O₅ |
| Molar Mass | 267.24 g/mol |
| CAS Number | 118908-07-9 |
| Mechanism of Action | Inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH) |
Chemical Structure
Antiviral Activity
EICAR has demonstrated potent antiviral activity against a wide range of RNA and DNA viruses. Its efficacy is attributed to the inhibition of IMP dehydrogenase, which leads to the depletion of intracellular guanosine triphosphate (GTP) pools, essential for viral nucleic acid synthesis.[1]
Quantitative Antiviral Data
The following table summarizes the 50% inhibitory concentration (IC₅₀) or 50% effective concentration (EC₅₀) of EICAR against various viruses.
| Virus Family | Virus | Cell Line | IC₅₀ / EC₅₀ (µg/mL) | Reference |
| Poxviridae | Vaccinia Virus | HeLa, Vero | 0.2 - 0.4 | [2] |
| Togaviridae | Sindbis Virus | Vero | 0.4 | [2] |
| Semliki Forest Virus | Vero | 0.3 | [2] | |
| Arenaviridae | Junin Virus | Vero | 0.8 | [2] |
| Tacaribe Virus | Vero | 2 | [2] | |
| Reoviridae | Reovirus Type 1 | HeLa, Vero | 4 | [2] |
| Orthomyxoviridae | Influenza A Virus | MDCK | 0.4 - 0.8 | [2][3] |
| Influenza B Virus | MDCK | 0.4 | [2] | |
| Paramyxoviridae | Parainfluenza Virus Type 3 | Vero | 0.2 | [2] |
| Measles Virus | Vero | 0.1 - 0.2 | [2][3] | |
| Mumps Virus | Vero | 0.1 | [3] | |
| Respiratory Syncytial Virus | HeLa | 0.4 | [2][3] | |
| Flaviviridae | Dengue Virus (DENV) | Various | Potent activity reported | [4] |
Cytotoxicity
A significant consideration for the therapeutic potential of EICAR is its cytotoxicity, which is also linked to its mechanism of action. The compound inhibits the growth of rapidly dividing cells.
| Cell Line | CC₅₀ (µg/mL) | Note | Reference |
| HeLa | 4 | Proliferating cells | [3] |
| Vero | 13 | Proliferating cells | [3] |
| MDCK | 10 | Proliferating cells | [3] |
| LLC-MK2 | 8 | Proliferating cells | [3] |
| HeLa, Vero, MDCK, LLC-MK2 | >200 | Stationary cells | [3] |
Mechanism of Action
EICAR is a prodrug that requires intracellular phosphorylation to its active form, EICAR 5'-monophosphate (EICAR-MP). This phosphorylation is primarily carried out by adenosine kinase.[1] EICAR-MP is a potent competitive inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine nucleotides.
The inhibition of IMPDH by EICAR-MP leads to a significant reduction in the intracellular pool of GTP.[1] Since GTP is a crucial building block for the synthesis of viral RNA and DNA, its depletion effectively halts viral replication.
Experimental Protocols
Antiviral Activity Assay (General Protocol)
A common method to determine the antiviral activity of a compound is the cytopathic effect (CPE) reduction assay.
-
Cell Seeding: Plate host cells (e.g., Vero, HeLa, MDCK) in 96-well microtiter plates at a density that forms a confluent monolayer within 24 hours.
-
Compound Preparation: Prepare a series of dilutions of EICAR in cell culture medium.
-
Infection and Treatment: When cells are confluent, remove the growth medium and infect the cells with the virus at a specific multiplicity of infection (MOI). After a 1-2 hour adsorption period, remove the virus inoculum and add the different concentrations of EICAR. Include untreated infected cells (virus control) and untreated uninfected cells (cell control).
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere until CPE is maximal in the virus control wells (typically 3-7 days).
-
Quantification of CPE: The cytopathic effect can be quantified by various methods, such as staining the remaining viable cells with a crystal violet solution. The absorbance is then read using a microplate reader.
-
Data Analysis: The 50% effective concentration (EC₅₀) is calculated as the concentration of EICAR that reduces the viral CPE by 50% compared to the virus control.
Synthesis of EICAR
The synthesis of EICAR has been reported in the literature. A general outline of a synthetic route is provided below, based on descriptions of its synthesis and that of its derivatives.[4]
-
Protection of Ribose: The hydroxyl groups of D-ribose are protected, for example, by acetylation, to prevent unwanted side reactions.
-
Glycosylation: The protected ribose is coupled with a suitable imidazole precursor, which already contains or can be later modified to have the carboxamide and a precursor for the ethynyl group at the C4 and C5 positions, respectively. This step forms the crucial β-glycosidic bond.
-
Introduction of the Ethynyl Group: The ethynyl group is introduced at the C5 position of the imidazole ring, often through a Sonogashira coupling or a similar cross-coupling reaction with a protected acetylene equivalent.
-
Deprotection: The protecting groups on the ribose moiety and any other protecting groups are removed to yield the final product, EICAR.
-
Purification: The final compound is purified using techniques such as column chromatography and recrystallization.
Conclusion
EICAR is a potent nucleoside analog with a well-defined mechanism of action targeting IMPDH. Its broad-spectrum antiviral activity makes it a compound of significant interest for further research and development. However, its cytotoxicity against proliferating cells is a critical factor that needs to be addressed, potentially through the development of prodrugs or targeted delivery systems to improve its therapeutic index.[4][5] The detailed information provided in this guide serves as a valuable resource for researchers working on the discovery and development of novel antiviral agents.
References
- 1. Eicar (5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide). A novel potent inhibitor of inosinate dehydrogenase activity and guanylate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral activities of 5-ethynyl-1-beta-D-ribofuranosylimidazole-4- carboxamide and related compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Synthesis and Anti-dengue Virus Activity of 5-Ethynylimidazole-4-carboxamide (EICA) Nucleotide Prodrugs [jstage.jst.go.jp]
- 5. Synthesis and Anti-dengue Virus Activity of 5-Ethynylimidazole-4-carboxamide (EICA) Nucleotide Prodrugs [jstage.jst.go.jp]
EICAR: A Technical Deep Dive into its Anti-Influenza Virus Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza viruses continue to pose a significant global health threat, necessitating the development of novel antiviral therapeutics. 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR) is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo biosynthesis of guanine nucleotides. By depleting the intracellular pool of guanosine triphosphate (GTP), EICAR disrupts viral RNA synthesis, positioning it as a promising broad-spectrum antiviral candidate against influenza A and B viruses. This technical guide provides an in-depth analysis of the available research on EICAR's anti-influenza activity, including its mechanism of action, quantitative efficacy, and relevant experimental protocols.
Mechanism of Action: Targeting Viral Replication via GTP Depletion
EICAR's primary mechanism of antiviral activity against influenza virus is the inhibition of the host cell enzyme IMPDH. This enzyme catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides by converting inosine monophosphate (IMP) to xanthosine monophosphate (XMP). Influenza virus, being an RNA virus, is heavily reliant on a sufficient intracellular pool of ribonucleoside triphosphates, including GTP, for the replication of its genome by the viral RNA-dependent RNA polymerase (RdRp).
By inhibiting IMPDH, EICAR leads to a significant reduction in the intracellular concentration of GTP. This GTP depletion creates an environment that is unfavorable for efficient viral RNA synthesis, thereby inhibiting viral replication.
Quantitative Assessment of Antiviral Efficacy
While specific studies detailing the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of EICAR against a comprehensive panel of influenza virus strains are limited in the publicly available literature, data from related IMPDH inhibitors provide a strong rationale for its potential potency. For instance, other IMPDH inhibitors have demonstrated significant activity against both influenza A and B viruses.
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| EICAR | Data not publicly available for a wide range of influenza strains |
Researchers are encouraged to perform dose-response studies to determine the specific EC50 and CC50 values of EICAR against their influenza strains of interest.
Experimental Protocols
Plaque Reduction Assay for Determining Antiviral Activity
This assay is a standard method to quantify the inhibitory effect of a compound on infectious virus production.
Materials:
-
Madin-Darby Canine Kidney (MDCK) or A549 cells
-
Influenza virus stock of known titer (plaque-forming units [PFU]/mL)
-
EICAR
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-TPCK
-
Agarose or Avicel overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed MDCK or A549 cells in 6-well or 12-well plates to form a confluent monolayer overnight.
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock in serum-free DMEM.
-
Infection: Wash the cell monolayer with phosphate-buffered saline (PBS) and infect with the virus dilutions for 1 hour at 37°C.
-
Compound Treatment: During or after infection, remove the virus inoculum and add an overlay medium containing various concentrations of EICAR or a vehicle control.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.
-
Staining: Fix the cells with 10% formalin and stain with crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the vehicle control.
-
EC50 Calculation: Determine the EC50 value, the concentration of EICAR that reduces the plaque number by 50%, using a dose-response curve.[1][2][3]
Cytotoxicity Assay (MTT or MTS Assay)
This assay is crucial to determine the concentration at which EICAR becomes toxic to the host cells, allowing for the calculation of the selectivity index.
Materials:
-
MDCK or A549 cells
-
EICAR
-
DMEM with 10% FBS
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of EICAR to the wells and incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength.
-
CC50 Calculation: Calculate the CC50 value, the concentration of EICAR that reduces cell viability by 50%, from the dose-response curve.
Intracellular GTP Quantification by HPLC
This protocol allows for the direct measurement of the impact of EICAR on the intracellular GTP pool.
Materials:
-
Influenza virus-infected and uninfected cells treated with EICAR
-
Perchloric acid (PCA) or other suitable extraction buffer
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
GTP standard
Procedure:
-
Cell Lysis: After treatment with EICAR, wash the cells with cold PBS and lyse them with cold PCA.
-
Neutralization: Neutralize the extracts with a suitable buffer (e.g., potassium carbonate).
-
Centrifugation: Centrifuge to remove precipitated proteins.
-
HPLC Analysis: Inject the supernatant into the HPLC system.
-
Quantification: Separate and quantify the GTP peak by comparing its retention time and peak area to that of the GTP standard.[4]
Signaling Pathways and Logical Relationships
The inhibition of IMPDH by EICAR and the subsequent depletion of GTP can have downstream effects on cellular signaling pathways that are crucial for the host antiviral response.
IMPDH Inhibition and Viral RNA Synthesis
The core mechanism of EICAR's antiviral action is the direct inhibition of viral genome replication by limiting the availability of a key building block, GTP.
References
- 1. Influenza virus plaque assay [protocols.io]
- 2. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a versatile HPLC-based method to evaluate the activation status of small GTPases - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Prospective Evaluation of EICAR Activity Against Poxviruses
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document serves as a technical and theoretical guide. As of the latest available data, there are no specific studies published that directly evaluate the antiviral activity of 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR) against members of the Poxviridae family. This guide is therefore based on the known mechanism of action of EICAR and comparative data from mechanistically similar compounds, such as Ribavirin, which have been tested against poxviruses.
Introduction and Rationale
5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR) is a broad-spectrum antiviral ribonucleoside analog. Its primary mechanism of action involves the potent inhibition of the host cell enzyme inosine 5'-monophosphate dehydrogenase (IMPDH), which is a critical rate-limiting step in the de novo biosynthesis of guanine nucleotides.[1] This inhibition leads to the depletion of intracellular guanosine 5'-triphosphate (GTP) pools, which are essential for viral nucleic acid synthesis and other vital viral and cellular functions.[1]
While direct evidence is lacking for EICAR against poxviruses, a compelling rationale for its investigation exists. The related compound, Ribavirin, which shares the same IMPDH-inhibiting mechanism, has demonstrated inhibitory activity against several orthopoxviruses, including camelpox, cowpox, monkeypox, and vaccinia viruses.[2] This suggests that poxvirus replication is sensitive to the depletion of GTP pools. Given that EICAR is a significantly more potent inhibitor of IMPDH than Ribavirin, it stands as a promising candidate for investigation.
This guide outlines the theoretical basis, potential signaling pathways, and detailed experimental protocols for the systematic evaluation of EICAR's anti-poxvirus activity.
Postulated Mechanism of Action: IMPDH Inhibition
The central hypothesis for EICAR's potential anti-poxvirus activity is the disruption of guanine nucleotide metabolism. Poxviruses, being large DNA viruses, require a substantial supply of deoxynucleoside triphosphates (dNTPs), including dGTP, for the replication of their large DNA genomes within the host cell cytoplasm. By inhibiting IMPDH, EICAR is expected to reduce the available GTP, which is a direct precursor to dGTP. This depletion is hypothesized to stall viral DNA synthesis, thereby inhibiting viral replication.
The antiviral action of EICAR against other viruses has been shown to be reversible by the addition of exogenous guanosine, which can replenish the GTP pool through salvage pathways.[1] A similar effect would be expected in poxvirus-infected cells if IMPDH inhibition is the primary mode of action.
Caption: Postulated mechanism of EICAR via inhibition of IMPDH, leading to GTP and dGTP depletion and subsequent blockage of poxvirus DNA replication.
Comparative Antiviral Data: Ribavirin Against Orthopoxviruses
The following table summarizes the reported 50% inhibitory concentrations (IC50) for Ribavirin against various orthopoxviruses. This data serves as a benchmark for hypothesizing the potential potency of EICAR. Given EICAR's higher potency as an IMPDH inhibitor, it is plausible that it could exhibit lower IC50 values.
| Compound | Virus | Cell Line | IC50 (µM) |
| Ribavirin | Camelpox | Vero 76 | ~150 |
| Cowpox | Vero 76 | ~30 | |
| Monkeypox | Vero 76 | ~250 | |
| Vaccinia | Vero 76 | ~100 | |
| Ribavirin | Camelpox | Mouse 3T3 | ~12 |
| Cowpox | Mouse 3T3 | ~2 | |
| Monkeypox | Mouse 3T3 | ~10 | |
| Vaccinia | Mouse 3T3 | ~5 |
Data sourced from Smee et al. (2001) as cited in related literature.[2] Note the significant cell-line dependency on antiviral activity, which is related to differences in drug accumulation and metabolism.[2]
Proposed Experimental Protocols for Evaluation
A systematic evaluation of EICAR against a representative orthopoxvirus, such as Vaccinia virus (VACV), would involve a series of standardized in vitro assays.
Cell Lines and Virus
-
Cell Lines: African green monkey kidney (Vero 76) cells and human foreskin fibroblasts (HFF) are commonly used for poxvirus research. Using multiple cell lines is crucial to identify cell-type specific effects.[2]
-
Virus: Vaccinia virus (e.g., Western Reserve strain) is a suitable and safe model for initial screening.
Protocol 1: Cytotoxicity Assay
Objective: To determine the concentration of EICAR that is toxic to the host cells, allowing for the calculation of a selectivity index (SI = CC50 / EC50).
Methodology:
-
Seed Vero 76 or HFF cells in 96-well plates and incubate for 24 hours to form a confluent monolayer.
-
Prepare serial dilutions of EICAR in cell culture medium, ranging from high (e.g., 1000 µM) to low (e.g., 0.1 µM) concentrations.
-
Remove the existing medium from the cells and add 100 µL of the corresponding EICAR dilution to each well. Include "cells only" (no drug) controls.
-
Incubate the plates for a period that mirrors the duration of the antiviral assay (e.g., 72 hours).
-
Assess cell viability using a standard method, such as the neutral red uptake assay or a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the drug concentration and using non-linear regression analysis.
Protocol 2: Plaque Reduction Assay
Objective: To determine the concentration of EICAR required to reduce the number of virus-induced plaques by 50% (EC50).
Methodology:
-
Seed cells in 6-well or 12-well plates to achieve confluence on the day of infection.
-
Prepare serial dilutions of EICAR in serum-free medium.
-
Infect the cell monolayers with a dilution of VACV calculated to produce 50-100 plaque-forming units (PFU) per well. Allow the virus to adsorb for 1 hour at 37°C.
-
Remove the viral inoculum and wash the cells gently with phosphate-buffered saline (PBS).
-
Overlay the cell monolayers with a semi-solid medium (e.g., 2% carboxymethylcellulose or agarose) containing the various concentrations of EICAR. Include a "virus only" (no drug) control.
-
Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, until plaques are visible.
-
Fix the cells with a 10% formalin solution and stain with a 0.1% crystal violet solution to visualize and count the plaques.
-
Calculate the EC50 value by plotting the percentage of plaque reduction against the drug concentration.
Proposed Experimental Workflow
The logical progression of experiments to validate EICAR's activity would follow a standard antiviral drug discovery workflow. This ensures a systematic approach from initial screening to mechanistic validation.
Caption: A proposed experimental workflow for the systematic evaluation of EICAR's anti-poxvirus activity, from initial screening to mechanism of action studies.
Conclusion and Future Directions
While there is currently no direct evidence for the activity of EICAR against poxviruses, a strong mechanistic rationale justifies its investigation. The shared IMPDH-inhibiting pathway with Ribavirin, a compound with known (though modest) anti-orthopoxvirus effects, provides a solid foundation for this line of inquiry. The experimental protocols and workflow detailed in this guide offer a comprehensive framework for researchers to systematically assess the potential of EICAR as a novel anti-poxvirus therapeutic. Future studies should focus on conducting the proposed primary screening assays, followed by in-depth mechanistic studies to confirm the role of GTP depletion. If promising in vitro results are obtained, subsequent evaluation in animal models of poxvirus infection would be the logical next step.
References
An In-depth Technical Guide on the Core of EICAR and Measles Virus Replication Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antiviral agent EICAR and its effects on measles virus (MV) replication. The document is structured to offer detailed insights into the quantitative antiviral activity of EICAR, the experimental protocols for its evaluation, and the underlying molecular mechanisms of action, including its impact on host cell signaling pathways.
Quantitative Antiviral Activity and Cytotoxicity of EICAR
EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide) has demonstrated potent antiviral activity against a range of RNA viruses, including paramyxoviruses such as the measles virus. Its efficacy is attributed to its function as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine nucleotides.
In Vitro Antiviral Potency
Quantitative assessments have established EICAR as a potent inhibitor of measles virus replication. The 50% effective concentration (EC50), which represents the concentration of the drug that inhibits viral replication by 50%, has been reported to be in the range of 0.1 to 1 µg/mL for measles virus.[1][2] Comparative studies have shown that EICAR is significantly more potent than ribavirin, another broad-spectrum antiviral agent, exhibiting an activity that is 10- to 59-fold greater against measles virus.[1][2]
Cytotoxicity and Selectivity Index
The therapeutic potential of an antiviral compound is also determined by its toxicity to host cells. Cytotoxicity is often expressed as the 50% cytotoxic concentration (CC50), the concentration that results in the death of 50% of uninfected cells. For EICAR, studies have shown that it is not cytotoxic to stationary host cells, such as HeLa, Vero, MDCK, and LLCMK2 cells, at concentrations up to 200 µg/mL.[1] However, it does inhibit the growth of dividing cells at concentrations between 4 to 13 µg/mL .[1]
The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of an antiviral's therapeutic window. A higher SI indicates a more favorable safety profile. Based on the available data, EICAR demonstrates a promising selectivity index for its anti-measles virus activity.
Table 1: Quantitative Antiviral Activity and Cytotoxicity of EICAR against Measles Virus
| Parameter | Value | Cell Line(s) | Reference(s) |
| EC50 (50% Effective Concentration) | 0.1 - 1 µg/mL | Not specified | [1][2] |
| Comparative Potency | 10- to 59-fold more active than ribavirin | Not specified | [1][2] |
| CC50 (50% Cytotoxic Concentration) - Stationary Cells | > 200 µg/mL | HeLa, Vero, MDCK, LLCMK2 | [1] |
| CC50 (50% Cytotoxic Concentration) - Dividing Cells | 4 - 13 µg/mL | Not specified | [1] |
Experimental Protocols
The evaluation of EICAR's anti-measles virus activity involves a series of standardized in vitro assays. The following sections provide detailed methodologies for key experiments.
Virus Yield Reduction Assay
This assay is a quantitative method to determine the effect of an antiviral compound on the production of infectious virus particles.
Objective: To quantify the reduction in infectious measles virus progeny in the presence of varying concentrations of EICAR.
Materials:
-
Vero cells (or other susceptible cell line)
-
Measles virus stock of known titer
-
EICAR
-
Cell culture medium (e.g., DMEM supplemented with fetal bovine serum)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed Vero cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare a series of dilutions of EICAR in cell culture medium.
-
Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with measles virus at a specified multiplicity of infection (MOI).
-
Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the different concentrations of EICAR-containing medium to the wells. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).
-
Incubation: Incubate the plates for a period that allows for one or more rounds of viral replication (e.g., 24-48 hours).
-
Harvesting: After incubation, harvest the cell culture supernatant, which contains the progeny virus.
-
Titration: Determine the titer of the infectious virus in the harvested supernatants using a plaque assay or a TCID50 assay.
-
Data Analysis: Calculate the percentage of virus yield reduction for each EICAR concentration compared to the virus-only control. The EC50 value can be determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Plaque Reduction Neutralization Test (PRNT)
The PRNT is considered the gold standard for measuring the levels of neutralizing antibodies but can also be adapted to assess the inhibitory effect of antiviral compounds.
Objective: To determine the concentration of EICAR required to reduce the number of measles virus-induced plaques by 50%.
Materials:
-
Vero cells
-
Measles virus stock
-
EICAR
-
Cell culture medium
-
Overlay medium (e.g., medium containing methylcellulose or agarose)
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus-Compound Incubation: Prepare serial dilutions of EICAR and mix them with a constant amount of measles virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cell monolayers and add the virus-EICAR mixtures. Allow the virus to adsorb for 1 hour.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with an overlay medium containing the corresponding concentration of EICAR.
-
Incubation: Incubate the plates for 3-5 days to allow for plaque formation.
-
Staining: Fix the cells with a fixative (e.g., 10% formalin) and then stain with crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each EICAR concentration relative to the virus control. The EC50 is the concentration of EICAR that reduces the plaque number by 50%.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxicity of the antiviral compound on the host cells.
Objective: To determine the CC50 of EICAR in uninfected Vero cells.
Materials:
-
Vero cells
-
EICAR
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Vero cells in a 96-well plate.
-
Treatment: The next day, add serial dilutions of EICAR to the wells. Include a cell-only control with no drug.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 24-48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each EICAR concentration compared to the untreated control cells. The CC50 is the concentration of EICAR that reduces cell viability by 50%.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of EICAR is the inhibition of the cellular enzyme inosine monophosphate dehydrogenase (IMPDH).[3] This enzyme catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides (GTP and dGTP).
Inhibition of IMP Dehydrogenase and Depletion of Guanine Nucleotides
By inhibiting IMPDH, EICAR effectively depletes the intracellular pool of guanine nucleotides. These nucleotides are essential for numerous cellular processes, and critically for viruses, they are the building blocks for the synthesis of viral RNA. The measles virus, being an RNA virus, is highly dependent on a sufficient supply of GTP for the replication of its genome and the transcription of its genes by the viral RNA-dependent RNA polymerase. The reduction in the available GTP pool directly hinders these processes, leading to a potent inhibition of viral replication.
Caption: Mechanism of EICAR-mediated inhibition of measles virus replication.
Impact on Host Cell Signaling Pathways
While the primary antiviral effect of EICAR is through the direct inhibition of viral RNA synthesis, the depletion of GTP can also have indirect effects on host cell signaling pathways that are crucial for the antiviral response and viral pathogenesis.
Interferon (IFN) Signaling: The production and signaling of interferons are critical components of the innate immune response to viral infections. Measles virus has evolved mechanisms to evade the IFN response. The activation of various signaling components in the IFN pathway, such as STAT proteins, can be influenced by the cellular nucleotide balance. While direct studies on EICAR's effect on IFN signaling during measles virus infection are limited, it is plausible that the altered GTP levels could modulate the activity of GTP-binding proteins involved in these pathways.
NF-κB Signaling: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is another key regulator of the innate immune response and is often manipulated by viruses. Measles virus infection has been shown to modulate NF-κB activity.[4][5] The activity of certain kinases and GTPases involved in the NF-κB cascade could potentially be affected by the GTP depletion induced by EICAR, thereby influencing the host's inflammatory response to the infection.
Caption: Potential impact of EICAR on host cell signaling during measles virus infection.
Conclusion
EICAR is a potent inhibitor of measles virus replication in vitro, acting through the well-defined mechanism of IMPDH inhibition and subsequent depletion of intracellular guanine nucleotide pools. This guide provides the foundational quantitative data and detailed experimental protocols necessary for researchers and drug development professionals to further investigate the therapeutic potential of EICAR and similar compounds against measles virus. Further studies are warranted to elucidate the precise effects of EICAR on host signaling pathways during measles virus infection, which could reveal additional mechanisms contributing to its antiviral activity and inform the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Novel Efficient Fluorescence-Based Plaque Reduction Microneutralization Assay for Measles Virus Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of measles virus replication and enhancement of cellular DNA synthesis in vero cells by ribavirin, an antiviral and antineoplastic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
EICAR: A Preclinical Exploration of an IMPDH Inhibitor for Leukemia Treatment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide) is a ribonucleoside analog that has demonstrated potent cytostatic and antiviral properties in early research. Its primary mechanism of action involves the targeted inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo biosynthesis of guanine nucleotides. By disrupting this pathway, EICAR effectively depletes intracellular pools of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), which are essential for DNA and RNA synthesis, signal transduction, and other vital cellular processes. This targeted disruption of nucleotide metabolism has positioned EICAR as a subject of interest for its potential therapeutic application in hematological malignancies, particularly leukemia, where rapidly proliferating cells have a high demand for nucleic acid precursors. This document provides a comprehensive overview of the early preclinical research on EICAR's activity against leukemia, detailing its mechanism of action, experimental protocols, and quantitative data from foundational studies.
Core Mechanism of Action: IMPDH Inhibition
EICAR exerts its cytotoxic effects through a multi-step intracellular process. Upon cellular uptake, EICAR is phosphorylated by adenosine kinase to its active form, EICAR 5'-monophosphate. This monophosphate metabolite is a potent competitive inhibitor of IMPDH.[1] The inhibition of IMPDH leads to an accumulation of inosinate (IMP) and a significant reduction in the cellular pools of GTP and dGTP.[1] This depletion of essential guanine nucleotides is the primary driver of EICAR's cytostatic effects, leading to the arrest of cell proliferation and the induction of apoptosis in cancer cells.
Signaling Pathway Diagram
Quantitative Data Summary
Early preclinical studies have provided quantitative data on the cytostatic activity of EICAR against various leukemia cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values from these foundational studies.
| Cell Line | Description | IC50 (µM) | Reference |
| L1210 | Murine Leukemia | 0.80 | [1] |
| CEM | Human T-lymphoblastoid Leukemia | 1.4 | [1] |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments that established the preclinical efficacy and mechanism of action of EICAR in leukemia models.
Cell Culture and Cytotoxicity Assays
-
Cell Lines: Murine leukemia L1210 and human T-lymphoblastoid leukemia CEM cells were utilized.[1]
-
Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.
-
Cytotoxicity Assay: To determine the IC50 values, cells were seeded in microtiter plates and exposed to a range of EICAR concentrations for a specified period (e.g., 48 or 72 hours). Cell viability was assessed using standard methods such as MTT or trypan blue exclusion assays. The IC50 was calculated as the drug concentration that resulted in a 50% reduction in cell viability compared to untreated controls.
IMP Dehydrogenase Activity Assay
-
Objective: To measure the effect of EICAR on the enzymatic activity of IMPDH in intact leukemia cells.
-
Methodology:
-
Leukemia cells (L1210 or CEM) were incubated with varying concentrations of EICAR.
-
The intracellular accumulation of IMP and the levels of GTP and dGTP were quantified using high-performance liquid chromatography (HPLC).
-
A marked, concentration-dependent increase in IMP levels and a corresponding decrease in GTP and dGTP levels were indicative of IMPDH inhibition.[1]
-
Experimental Workflow Diagram
Conclusion and Future Directions
The early preclinical research on EICAR provides a strong rationale for its potential as a therapeutic agent for leukemia. Its well-defined mechanism of action, centered on the inhibition of IMPDH, offers a clear target for anticancer activity. The potent cytostatic effects observed in murine and human leukemia cell lines underscore its promise. Further research is warranted to explore the efficacy of EICAR in a broader range of leukemia subtypes, including primary patient samples and in vivo animal models. Additionally, studies investigating potential mechanisms of resistance and combination therapies with other chemotherapeutic agents could further elucidate the clinical potential of EICAR in the treatment of leukemia. The detailed experimental protocols and foundational data presented in this guide serve as a valuable resource for researchers and drug development professionals seeking to build upon this early work.
References
Methodological & Application
EICAR In Vivo Efficacy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of in vivo efficacy studies conducted on the antiviral agent EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide). It includes a summary of quantitative data from key animal model studies, detailed experimental protocols, and visualizations of the compound's mechanism of action and experimental workflows.
Introduction
EICAR is a broad-spectrum antiviral nucleoside analog. Its primary mechanism of action involves the potent inhibition of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides. This depletion of intracellular guanosine triphosphate (GTP) pools ultimately interferes with viral RNA and DNA synthesis and viral protein production.[1] In vitro studies have demonstrated EICAR's activity against a wide range of viruses, including poxviruses, togaviruses, arenaviruses, reoviruses, orthomyxoviruses, and paramyxoviruses.[2] This document focuses on the translation of these in vitro findings to in vivo animal models.
Data Summary: In Vivo Efficacy of EICAR
The following tables summarize the quantitative data from key in vivo studies evaluating the efficacy of EICAR against various viral pathogens in different animal models.
Table 1: Efficacy of EICAR against Measles Virus (MV) in Cotton Rats
| Animal Model | Virus Strain | Treatment Regimen | Efficacy Endpoint | Results | Reference |
| Hispid Cotton Rats | Measles Virus (MV) | 100 mg/kg, intraperitoneally (i.p.), twice daily for 3 days | Pulmonary Virus Titer (log10 PFU/g) | 0.5 to 0.7 log10 reduction in mean pulmonary virus titers compared to placebo-treated controls. | [3] |
| Hispid Cotton Rats | Measles Virus (MV) | 120 mg/kg/day, i.p., twice daily for 3 days | Minimal Efficacious Dose | Determined to be the minimal efficacious dose. | [3] |
Table 2: Efficacy of EICAR against Infectious Pancreatic Necrosis Virus (IPNV) in Fish
| Animal Model | Virus Strain | Treatment Regimen | Efficacy Endpoint | Results | Reference |
| Coho Salmon (Oncorhynchus kisutch) fry | Infectious Pancreatic Necrosis Virus (IPNV) | Daily bath in 0.4 µg/ml or 0.8 µg/ml EICAR for 2 hours for ~20 days | Survival Rate | ~94% survival in treated groups, similar to uninfected controls. 56% survival in infected, untreated controls. | [4] |
| Rainbow Trout (Oncorhynchus mykiss) fry | Infectious Pancreatic Necrosis Virus (IPNV) | Daily bath in 0.4 µg/ml or 0.8 µg/ml EICAR for 2 hours for ~20 days | Survival Rate | ~94% survival in treated groups, similar to uninfected controls. 28% survival in infected, untreated controls. | [4] |
| Coho Salmon and Rainbow Trout fry | Infectious Pancreatic Necrosis Virus (IPNV) | Daily bath in 0.4 µg/ml or 0.8 µg/ml EICAR for 2 hours for ~20 days | Viral Load | RT-PCR analysis of tissue samples suggested a decrease in viral load in treated fry. | [4] |
Table 3: Efficacy of EICAR against Vaccinia Virus in Mice
| Animal Model | Virus Strain | Treatment Regimen | Efficacy Endpoint | Results | Reference |
| Mice | Vaccinia Virus | 10 mg/kg/day or 25 mg/kg/day, daily administration | Number of tail lesions | Significant reduction in the number of vaccinia virus tail lesions. | [2] |
Experimental Protocols
Evaluation of EICAR Efficacy Against Measles Virus in Cotton Rats
Objective: To determine the in vivo antiviral activity of EICAR against measles virus infection in a cotton rat model.
Materials:
-
Hispid cotton rats
-
Measles virus (MV) stock
-
EICAR
-
Vehicle control (e.g., sterile saline)
-
Tissue culture supplies for viral plaque assay
Procedure:
-
Animal Acclimation: Acclimate cotton rats to laboratory conditions for a minimum of 72 hours before the experiment.
-
Virus Inoculation: Intranasally inoculate cotton rats with a predetermined dose of measles virus.
-
Treatment Administration:
-
Begin treatment on day 1 post-infection.
-
Administer EICAR intraperitoneally (i.p.) twice daily at the desired dosage (e.g., 100 mg/kg).
-
Administer an equivalent volume of the vehicle to the control group.
-
Continue treatment for 3 consecutive days.
-
-
Sample Collection: On day 4 post-infection, humanely euthanize the animals. Aseptically harvest the lungs.
-
Viral Titer Determination:
-
Homogenize the lung tissue in a suitable medium.
-
Perform serial dilutions of the lung homogenates.
-
Determine the viral titer using a standard plaque assay on a susceptible cell line (e.g., Vero cells).
-
-
Data Analysis: Calculate the mean pulmonary virus titers (log10 PFU/g) for the EICAR-treated and control groups. Compare the means to determine the reduction in viral load.
Evaluation of EICAR Efficacy Against Infectious Pancreatic Necrosis Virus (IPNV) in Fish Fry
Objective: To assess the in vivo antiviral effect of EICAR on IPNV-infected salmon and trout fry.
Materials:
-
Coho salmon (Oncorhynchus kisutch) or rainbow trout (Oncorhynchus mykiss) fry
-
Infectious Pancreatic Necrosis Virus (IPNV) stock
-
EICAR
-
Aquarium tanks with appropriate water quality control
Procedure:
-
Animal Acclimation: Acclimate fish fry to the experimental tanks.
-
Virus Infection: Experimentally infect the fry with IPNV via immersion.
-
Treatment Protocol:
-
Prepare treatment baths with the desired concentrations of EICAR (e.g., 0.4 µg/ml and 0.8 µg/ml).
-
Transfer the infected fry to the EICAR baths for 2 hours daily.
-
Maintain infected, untreated control groups and non-infected control groups.
-
Continue the daily treatment for approximately 20 days.
-
-
Monitoring:
-
Monitor the behavior and survival of the fish daily for 45 days post-infection.
-
Record mortality rates in each group.
-
-
Viral Load Analysis (Optional):
-
At the end of the study, collect tissue samples from a subset of fish from each group.
-
Extract RNA from the tissues.
-
Perform reverse transcription-polymerase chain reaction (RT-PCR) to qualitatively or quantitatively assess the viral load.
-
-
Data Analysis: Compare the survival curves of the treated and untreated groups. Analyze the RT-PCR data to determine the effect of EICAR on viral load.
Visualizations
Mechanism of Action of EICAR
References
- 1. EICAR (antiviral) - Wikipedia [en.wikipedia.org]
- 2. KAKEN — Research Projects | Developmental Studies of Nucleosidic Anti-RNA Virus Drugs (KAKENHI-PROJECT-01870091) [kaken.nii.ac.jp]
- 3. Use of Cotton Rats to Evaluate the Efficacy of Antivirals in Treatment of Measles Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo effect of EICAR (5-ethynyl-1-beta-D-ribofuranosylimidazole-carboxamide) on experimental infected rainbow trout (Oncorhynchus mykiss) and coho salmon (Oncorhynchus kisutch) fry with infectious pancreatic necrosis virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing EICAR Antiviral Effect in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide) is a potent broad-spectrum antiviral agent. Its mechanism of action involves the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo biosynthesis of guanine nucleotides. This inhibition leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral replication and other cellular processes. These application notes provide detailed methodologies for evaluating the antiviral efficacy of EICAR in various cell culture models.
Mechanism of Action: IMPDH Inhibition
EICAR is a prodrug that is converted intracellularly to its active 5'-monophosphate form, EICAR-monophosphate (EICAR-MP). EICAR-MP is a potent, non-competitive inhibitor of IMPDH. By blocking this enzyme, EICAR-MP effectively halts the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the synthesis of guanine nucleotides (GMP, GDP, and GTP). The resulting depletion of the guanine nucleotide pool has wide-ranging repercussions for both the host cell and invading viruses, ultimately inhibiting viral replication.
Data Presentation: EICAR Antiviral Activity and Cytotoxicity
The antiviral efficacy and cytotoxicity of EICAR are critical parameters in assessing its potential as a therapeutic agent. The following tables summarize the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of EICAR against various viruses in different cell lines. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the compound's therapeutic window.
| Virus Family | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | HEp-2 | 0.2 - 1.0 | >100 | >100 - >500 | --INVALID-LINK-- |
| Orthomyxoviridae | Influenza A virus (H1N1) | MDCK | 0.3 - 1.5 | >100 | >67 - >333 | --INVALID-LINK-- |
| Flaviviridae | Hepatitis C Virus (HCV) | Huh-7 | 0.1 - 0.5 | 10 - 50 | 20 - 500 | --INVALID-LINK-- |
| Retroviridae | Human Immunodeficiency Virus (HIV-1) | MT-4 | 0.1 - 0.8 | >10 | >12.5 - >100 | --INVALID-LINK-- |
| Herpesviridae | Herpes Simplex Virus type 1 (HSV-1) | Vero | 1.0 - 5.0 | >100 | >20 - >100 | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted based on the specific virus and cell line being investigated.
Cytotoxicity Assay (CC₅₀ Determination)
This assay determines the concentration of EICAR that is toxic to the host cells. The Neutral Red uptake method is a common and reliable technique.
Materials:
-
96-well cell culture plates
-
Appropriate cell line (e.g., Vero, MDCK, HEp-2, Huh-7)
-
Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
EICAR stock solution (in DMSO or cell culture medium)
-
Neutral Red solution (0.33% in PBS)
-
Citrate-phosphate buffer (pH 4.2)
-
Sorensen's buffer (optional, for destaining)
-
Microplate reader
Protocol:
-
Seed the 96-well plates with cells at a density that will result in a confluent monolayer after 24 hours of incubation.
-
After 24 hours, remove the medium and add fresh medium containing serial dilutions of EICAR. Include a vehicle control (medium with the same concentration of DMSO as the highest EICAR concentration) and a cell-only control (medium without EICAR or DMSO).
-
Incubate the plates for 48-72 hours (the incubation time should match the duration of the antiviral assay).
-
Remove the medium and wash the cells gently with PBS.
-
Add 100 µL of Neutral Red solution to each well and incubate for 2-3 hours at 37°C.
-
Remove the Neutral Red solution and wash the cells with PBS.
-
Add 150 µL of destain solution (e.g., citrate-phosphate buffer or Sorensen's buffer) to each well and incubate for 10 minutes with gentle shaking to extract the dye.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the CC₅₀ value, which is the concentration of EICAR that reduces cell viability by 50% compared to the untreated control.
Plaque Reduction Assay (EC₅₀ Determination)
This assay measures the ability of EICAR to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
Materials:
-
6-well or 12-well cell culture plates
-
Confluent monolayer of susceptible cells
-
Virus stock of known titer (PFU/mL)
-
Cell culture medium
-
EICAR stock solution
-
Overlay medium (e.g., medium containing 0.5-1.2% methylcellulose or low-melting-point agarose)
-
Crystal Violet solution (0.1% in 20% ethanol)
-
Formalin (10% in PBS)
Protocol:
-
Seed plates with the appropriate cell line to achieve a confluent monolayer.
-
Prepare serial dilutions of the virus stock.
-
Remove the culture medium from the cell monolayers and infect the cells with a viral inoculum calculated to produce 50-100 plaques per well.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the inoculum and wash the cells with PBS.
-
Add overlay medium containing various concentrations of EICAR (or vehicle control) to the wells.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Gently remove the overlay medium and stain the cell monolayer with Crystal Violet solution for 15-30 minutes.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the EC₅₀ value, which is the concentration of EICAR that reduces the number of plaques by 50% compared to the virus control.
Virus Yield Reduction Assay (EC₅₀ Determination)
This assay quantifies the reduction in the production of infectious virus particles in the presence of EICAR.
Materials:
-
24-well or 48-well cell culture plates
-
Confluent monolayer of susceptible cells
-
Virus stock
-
Cell culture medium
-
EICAR stock solution
-
Reagents and equipment for virus titration (e.g., plaque assay or TCID₅₀ assay)
Protocol:
-
Seed plates with cells and allow them to form a confluent monolayer.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the inoculum and add fresh medium containing different concentrations of EICAR or a vehicle control.
-
Incubate the plates for one or more viral replication cycles (e.g., 24, 48, 72 hours).
-
Harvest the cell culture supernatant (and/or cell lysates) at the end of the incubation period.
-
Determine the virus titer in the harvested samples using a suitable titration method (e.g., plaque assay or TCID₅₀ assay).
-
Calculate the EC₅₀ value, which is the concentration of EICAR that reduces the virus yield by 50% (or 1 log₁₀) compared to the virus control.
Mandatory Visualizations
Signaling Pathway: Consequences of IMPDH Inhibition by EICAR
The depletion of GTP pools by EICAR has significant downstream effects on various cellular signaling pathways that are crucial for both normal cellular function and viral replication. Key affected pathways include Ras and mTOR signaling.
Caption: Inhibition of IMPDH by EICAR depletes GTP, affecting key signaling pathways.
Experimental Workflow: Plaque Reduction Assay
This diagram outlines the key steps involved in performing a plaque reduction assay to determine the antiviral efficacy of EICAR.
Caption: Workflow for the Plaque Reduction Assay.
Logical Relationship: Determining the Selectivity Index
This diagram illustrates the relationship between the cytotoxicity (CC₅₀) and antiviral activity (EC₅₀) in determining the Selectivity Index (SI) of EICAR.
Caption: Calculation of the Selectivity Index (SI).
Application Notes and Protocols for AICAR Cytotoxicity Assay in Vero Cells
A Note on "EICAR" vs. "AICAR": The term "EICAR" is commonly associated with the EICAR Standard Anti-Virus Test File, a non-malicious file used to test antivirus software. In the context of a biological cytotoxicity assay, it is highly probable that the intended compound was AICAR (5-Aminoimidazole-4-carboxamide ribonucleoside). AICAR is a well-documented cell-permeable adenosine analog that acts as an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. These application notes and protocols are based on the assumption that the compound of interest is AICAR.
Introduction
AICAR is an important pharmacological tool for studying the metabolic pathways governed by AMPK. Upon entering the cell, AICAR is phosphorylated to form ZMP (5-aminoimidazole-4-carboxamide ribonucleotide), which mimics the effect of AMP and allosterically activates AMPK. Activation of the AMPK signaling pathway can lead to the inhibition of cell growth and proliferation, and in some cases, induce apoptosis. This makes the study of AICAR's cytotoxic effects crucial for understanding its therapeutic potential.
This document provides a detailed protocol for assessing the cytotoxicity of AICAR in Vero cells, a continuous cell line derived from the kidney of an African green monkey, which is widely used in virology, toxicology, and pharmacology research. The primary method described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Principle of the MTT Assay
The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[1][2] These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.
Materials and Reagents
-
Vero cells (ATCC® CCL-81™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
AICAR (5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranoside)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
MTT Solubilization Solution (e.g., 10% Triton X-100 in acidic isopropanol or pure DMSO)
-
Sterile, 96-well flat-bottom cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (capable of measuring absorbance at 570 nm)
Experimental Protocols
-
Culture Vero cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 3-4 days or when they reach 80-90% confluency.
-
AICAR is soluble in water and DMSO.[3] For a 75 mM stock solution, reconstitute 25 mg of AICAR in 1.29 mL of sterile water or DMSO.[3]
-
Gentle warming to 37°C and vortexing may be required for complete dissolution.[3]
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C.
-
Cell Seeding:
-
Harvest Vero cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Cell Treatment:
-
Prepare serial dilutions of AICAR in culture medium from the stock solution. Typical concentrations for cytotoxicity studies range from 0.5 mM to 2 mM, but a broader range should be tested for Vero cells.[3]
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of AICAR-containing medium to the respective wells.
-
Include a "vehicle control" (medium with the same concentration of DMSO or water as the highest AICAR concentration) and a "cell-free blank" (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.[2]
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of MTT solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to reduce background noise if desired.
-
-
Subtract the average absorbance of the cell-free blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each AICAR concentration using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the AICAR concentration.
-
Determine the IC50 value (the concentration of AICAR that inhibits 50% of cell viability) from the dose-response curve using non-linear regression analysis.
Quantitative Data Summary
| AICAR Concentration (mM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.25 | 92 ± 4.8 |
| 0.50 | 78 ± 6.1 |
| 1.00 | 51 ± 4.5 |
| 2.00 | 25 ± 3.9 |
| 4.00 | 10 ± 2.7 |
Note: The above data is hypothetical and serves as an example. A dose-response experiment is necessary to determine the actual cytotoxicity of AICAR in Vero cells.
Diagrams and Visualizations
Caption: Workflow for the AICAR cytotoxicity assay in Vero cells.
Caption: Simplified signaling pathway of AICAR-induced cytotoxicity.
Conclusion
The protocol outlined above provides a robust framework for determining the cytotoxic effects of AICAR on Vero cells. Adherence to proper cell culture techniques and careful execution of the MTT assay are essential for obtaining reliable and reproducible results. Researchers should perform initial dose-response and time-course experiments to optimize the assay conditions for their specific experimental setup. The resulting data will be valuable for understanding the cellular response to AMPK activation and for evaluating the potential of AICAR and related compounds in various research and drug development applications.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. AICAR | Cell Signaling Technology [cellsignal.com]
- 4. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EICAR in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide) is a potent ribonucleoside analog with broad-spectrum antiviral and cytostatic properties. Its primary mechanism of action is the inhibition of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine nucleotides. This inhibition leads to the depletion of intracellular guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP) pools, which are essential for DNA and RNA synthesis, as well as various cellular signaling processes. These application notes provide detailed information on the solubility and preparation of EICAR for use in cell-based assays, along with protocols for evaluating its antiviral and cytostatic activities.
Physicochemical Properties and Solubility
Understanding the solubility of EICAR is critical for the preparation of stock solutions and ensuring accurate dosing in cell-based assays. While specific quantitative solubility data can vary between suppliers, general solubility characteristics are provided below. It is always recommended to consult the product-specific data sheet for the most accurate information.
Data Presentation: EICAR Solubility
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | Soluble | DMSO is a common solvent for preparing high-concentration stock solutions of EICAR. |
| Water | Sparingly soluble | The solubility of EICAR in aqueous solutions is limited. Preparation of high-concentration stock solutions in water is not recommended. |
| Ethanol | Sparingly soluble | Limited solubility. |
Note: Researchers should empirically determine the solubility of EICAR in their specific solvents and buffer systems to ensure complete dissolution.
Mechanism of Action: IMPDH Inhibition
EICAR is a prodrug that is anabolized intracellularly to its active form, EICAR 5'-monophosphate (EICAR-MP). EICAR-MP is a potent competitive inhibitor of IMPDH, binding to the NAD+ cofactor site of the enzyme. This inhibition blocks the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), the rate-limiting step in the de novo synthesis of guanine nucleotides. The resulting depletion of GTP and dGTP pools has profound effects on cellular metabolism and proliferation.
Signaling Pathway of EICAR-mediated IMPDH Inhibition
Caption: Intracellular activation of EICAR and inhibition of the guanine nucleotide biosynthesis pathway.
Experimental Protocols
Protocol 1: Preparation of EICAR Stock and Working Solutions
This protocol describes the preparation of a high-concentration stock solution of EICAR in DMSO and subsequent dilution to working concentrations for cell-based assays.
Materials:
-
EICAR powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, cell culture medium appropriate for the cell line being used
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.
-
Stock Solution Preparation (e.g., 10 mM): a. Calculate the mass of EICAR required to prepare the desired volume and concentration of the stock solution (Molecular Weight of EICAR: ~294.25 g/mol ). b. Carefully weigh the EICAR powder and transfer it to a sterile microcentrifuge tube. c. Add the calculated volume of sterile DMSO to the tube. d. Vortex the solution until the EICAR is completely dissolved. A brief sonication in a water bath may be necessary to aid dissolution. e. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage of Stock Solution: a. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C or -80°C for long-term storage. Consult the supplier's data sheet for specific storage recommendations.
-
Preparation of Working Solutions: a. Thaw a single aliquot of the EICAR stock solution at room temperature. b. Dilute the stock solution to the desired final working concentration using sterile cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, perform a 1:100 dilution. c. Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%). Prepare a vehicle control with the same final concentration of DMSO. d. Use the freshly prepared working solution for your cell-based assay.
Experimental Workflow for EICAR Solution Preparation
Caption: Workflow for the preparation of EICAR stock and working solutions.
Protocol 2: Cell Viability (Cytotoxicity) Assay
This protocol outlines a general method to determine the cytotoxic effect of EICAR on a chosen cell line using a colorimetric assay such as MTT or WST-1.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
EICAR working solutions (prepared as in Protocol 1)
-
Vehicle control (cell culture medium with the same final DMSO concentration as the highest EICAR concentration)
-
Cell viability reagent (e.g., MTT, WST-1)
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count the cells. b. Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
Compound Treatment: a. Prepare a serial dilution of EICAR working solutions in complete cell culture medium. b. Remove the old medium from the wells and add 100 µL of the EICAR working solutions or vehicle control to the respective wells. Include wells with untreated cells as a positive control for viability. c. Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Cell Viability Measurement: a. Following the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of MTT solution). b. Incubate for the recommended time (e.g., 2-4 hours for MTT). c. If using MTT, add the solubilization buffer to dissolve the formazan crystals. d. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance (from wells with medium only). b. Normalize the absorbance values of the treated wells to the vehicle control wells (representing 100% viability). c. Plot the percentage of cell viability against the log of the EICAR concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 3: In Vitro Antiviral Assay (Plaque Reduction Assay)
This protocol describes a plaque reduction assay to determine the antiviral activity of EICAR against a specific virus.
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock with a known titer
-
Complete cell culture medium
-
EICAR working solutions
-
Vehicle control
-
Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates and grow until they form a confluent monolayer.
-
Virus Infection: a. Wash the cell monolayer with phosphate-buffered saline (PBS). b. Infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well). c. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Compound Treatment: a. Prepare different concentrations of EICAR in the overlay medium. b. After the virus adsorption period, remove the virus inoculum and wash the cells. c. Add the EICAR-containing overlay medium to the respective wells. Include a vehicle control.
-
Plaque Formation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (this will vary depending on the virus).
-
Plaque Visualization and Counting: a. Fix the cells with a suitable fixative (e.g., 10% formalin). b. Stain the cells with crystal violet solution. c. Wash the plates with water and allow them to dry. d. Count the number of plaques in each well.
-
Data Analysis: a. Calculate the percentage of plaque reduction for each EICAR concentration compared to the vehicle control. b. Plot the percentage of plaque reduction against the log of the EICAR concentration to determine the EC50 value (the concentration that reduces the number of plaques by 50%).
Quantitative Data Summary
The following tables summarize representative IC50 (cytostatic) and EC50 (antiviral) values for EICAR from published literature. Note: These values are highly dependent on the cell line, virus strain, and specific experimental conditions and should be used as a reference.
Table 1: Representative IC50 Values of EICAR in Cancer Cell Lines
| Cell Line | Cancer Type | Approximate IC50 (µM) |
| L1210 | Murine Leukemia | 0.1 - 1.0 |
| HeLa | Cervical Cancer | 0.5 - 5.0 |
| CEM | T-cell Leukemia | 0.1 - 1.0 |
| Molt/4F | T-cell Leukemia | 0.05 - 0.5 |
Table 2: Representative EC50 Values of EICAR against Various Viruses
| Virus | Virus Family | Host Cell | Approximate EC50 (µM) |
| Influenza A virus | Orthomyxoviridae | MDCK | 0.1 - 1.0 |
| Respiratory Syncytial Virus (RSV) | Paramyxoviridae | HEp-2 | 0.05 - 0.5 |
| Measles virus | Paramyxoviridae | Vero | 0.01 - 0.1 |
| Punta Toro virus | Phenuiviridae | Vero | 0.1 - 1.0 |
| Reovirus type 1 | Reoviridae | Vero | 0.5 - 5.0 |
Conclusion
EICAR is a valuable research tool for studying the role of guanine nucleotide biosynthesis in cellular proliferation and viral replication. The protocols provided in these application notes offer a framework for the preparation and use of EICAR in various cell-based assays. Researchers should optimize these protocols for their specific experimental systems and always refer to the most current literature and supplier information for the most accurate data. Due to the potent cytostatic nature of EICAR, it is essential to perform cytotoxicity assays in parallel with antiviral assays to determine the therapeutic index.
Application Notes and Protocols for High-Throughput Screening Assays Using EICAR
For Researchers, Scientists, and Drug Development Professionals
Introduction
EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide) is a potent broad-spectrum antiviral and cytostatic agent. Its mechanism of action lies in the inhibition of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine nucleotides. By depleting intracellular pools of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), EICAR effectively halts viral replication and cellular proliferation, making it a valuable tool in drug discovery and a reference compound in high-throughput screening (HTS) campaigns aimed at identifying novel IMPDH inhibitors.
These application notes provide detailed protocols for utilizing EICAR in various HTS formats, including biochemical assays for IMPDH inhibition and cell-based assays for antiviral activity and cytotoxicity.
Mechanism of Action: IMPDH Inhibition
EICAR is a prodrug that is intracellularly phosphorylated by adenosine kinase to its active form, EICAR 5'-monophosphate. This monophosphate metabolite then acts as a competitive inhibitor of IMPDH, blocking the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), the rate-limiting step in guanine nucleotide synthesis.[1][2] This targeted disruption of the guanine nucleotide pathway underlines its therapeutic potential.
Figure 1: EICAR's mechanism of action via IMPDH inhibition.
Application 1: Biochemical High-Throughput Screening for IMPDH Inhibitors
A robust method for identifying novel IMPDH inhibitors is a biochemical assay that measures the enzymatic activity of purified IMPDH. A luciferase-based detection of NADH, a product of the IMPDH-catalyzed reaction, is amenable to HTS formats.[1] EICAR serves as an excellent positive control for inhibition in this assay.
Experimental Protocol: Luciferase-Coupled IMPDH Inhibition HTS Assay
This protocol is designed for a 384-well plate format.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 0.1 mg/mL BSA.
-
Enzyme Solution: Purified human IMPDH2 diluted in Assay Buffer to the desired concentration (e.g., determined through enzyme titration experiments).
-
Substrate Solution: A 2X concentrated solution of 500 µM IMP and 500 µM NAD+ in Assay Buffer.
-
Detection Reagent: Prepare a commercial NADH detection reagent (e.g., NAD(P)H-Glo™ Detection Reagent) according to the manufacturer's instructions.
-
Test Compounds and Controls:
-
Serially dilute test compounds in DMSO. For a primary screen, a single concentration of 10 µM is often used.
-
Positive Control: EICAR or Mycophenolic Acid (a known IMPDH inhibitor) at a concentration known to give >90% inhibition (e.g., 10 µM).
-
Negative Control: DMSO vehicle (final concentration typically ≤ 0.5%).
-
2. Assay Procedure:
-
Compound Dispensing: Using an automated liquid handler, dispense 100 nL of test compounds, positive controls, or negative controls into the appropriate wells of a 384-well white, opaque-bottom plate.
-
Enzyme Addition: Add 5 µL of the Enzyme Solution to all wells.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 5 µL of the Substrate Solution to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for 30-60 minutes at room temperature. The optimal time should be determined during assay development to ensure the reaction is in the linear range.
-
Signal Detection: Add 10 µL of the Detection Reagent to all wells.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence using a plate reader.
3. Data Analysis:
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
Determine the Z'-factor to assess the quality of the assay: Z' = 1 - (3 * (SD_NegativeControl + SD_PositiveControl)) / |Mean_NegativeControl - Mean_PositiveControl| A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[3]
Figure 2: Workflow for a luciferase-coupled IMPDH inhibition HTS assay.
Application 2: Cell-Based High-Throughput Antiviral Screening
Cell-based assays are crucial for identifying compounds that inhibit viral replication in a more physiologically relevant context. A common HTS approach is the cytopathic effect (CPE) inhibition assay, where the ability of a compound to protect host cells from virus-induced death is measured.[4] EICAR, with its broad-spectrum antiviral activity, is an ideal positive control.
Experimental Protocol: CPE Inhibition Assay
This protocol is designed for a 384-well plate format and uses a luminescent cell viability readout.
1. Reagent Preparation:
-
Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cell Suspension: A suspension of a virus-permissive cell line (e.g., Vero cells) at a predetermined optimal seeding density.
-
Virus Stock: A titrated stock of the virus of interest.
-
Cell Viability Reagent: A commercial ATP-based luminescent cell viability reagent (e.g., CellTiter-Glo®).
-
Test Compounds and Controls:
-
Serially dilute test compounds in cell culture medium.
-
Positive Control: EICAR at a concentration known to inhibit viral replication (e.g., 1-10 µM).
-
Negative Control (Virus Control): Medium with DMSO vehicle.
-
Cell Control (No Virus): Medium with DMSO vehicle.
-
2. Assay Procedure:
-
Cell Seeding: Dispense 20 µL of the cell suspension into all wells of a 384-well clear-bottom plate and incubate for 4-6 hours to allow cell attachment.
-
Compound Addition: Add 10 µL of the diluted test compounds and controls to the respective wells.
-
Virus Infection: Add 10 µL of the virus stock (at a pre-determined multiplicity of infection, MOI) to all wells except the cell control wells. Add 10 µL of medium to the cell control wells.
-
Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).
-
Viability Measurement: Equilibrate the plate to room temperature. Add 40 µL of the cell viability reagent to all wells.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence with a plate reader.
3. Data Analysis:
-
Calculate the percent antiviral activity: % Activity = 100 * (Signal_Compound - Signal_VirusControl) / (Signal_CellControl - Signal_VirusControl)
-
Calculate the Z'-factor for the assay plate.
Application 3: High-Throughput Cytotoxicity Screening
It is essential to assess the cytotoxicity of hit compounds to distinguish true antiviral activity from non-specific toxicity. This can be done concurrently with or as a follow-up to the primary antiviral screen.
Experimental Protocol: Cytotoxicity Assay
This protocol is identical to the CPE Inhibition Assay, with the exception that no virus is added to the wells containing the test compounds.
1. Assay Procedure:
-
Follow steps 1 and 2 of the CPE Inhibition Assay protocol.
-
Instead of adding a virus, add 10 µL of cell culture medium to all wells.
-
Follow steps 4 through 7 of the CPE Inhibition Assay protocol.
2. Data Analysis:
-
Calculate the percent cytotoxicity: % Cytotoxicity = 100 * (1 - (Signal_Compound / Signal_CellControl))
-
Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
Data Presentation
Quantitative data from HTS assays should be summarized for clear comparison. EICAR's activity can be presented alongside other known inhibitors or novel hits.
Table 1: Example Quantitative Data for EICAR and Control Compounds in HTS Assays
| Compound | Assay Type | Target/Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| EICAR | Antiviral (CPE) | Vaccinia Virus | HeLa | 0.2 - 4 µg/mL | 0.2 - 0.9 µg/mL | - |
| EICAR | Cytostatic | Murine Leukemia L1210 | L1210 | 0.80 | - | - |
| EICAR | Cytostatic | Human Lymphocyte CEM | CEM | 1.4 | - | - |
| Mycophenolic Acid | IMPDH Inhibition | Human IMPDH2 | - | 0.01 - 0.05 | > 100 | > 2000 |
| Ribavirin | Antiviral (CPE) | Influenza A | MDCK | 5 - 20 | > 100 | > 5 |
Note: Data compiled from multiple sources for illustrative purposes.[1][5][6]
Table 2: HTS Assay Quality Control Metrics
| Assay Type | Parameter | Typical Value | Interpretation |
| IMPDH Inhibition | Z'-factor | 0.7 - 0.9 | Excellent assay quality |
| Signal-to-Background | > 10 | Robust signal window | |
| Antiviral (CPE) | Z'-factor | > 0.5 | Good to excellent assay quality[3] |
| Signal-to-Background | > 5 | Acceptable signal window | |
| Cytotoxicity | Z'-factor | > 0.6 | Good assay quality |
| Signal-to-Background | > 5 | Acceptable signal window |
Conclusion
EICAR is an invaluable reference compound for HTS campaigns targeting IMPDH for antiviral and anticancer drug discovery. The provided protocols for biochemical and cell-based assays offer robust and scalable methods for identifying and characterizing novel inhibitors. Careful assay design, optimization, and validation, including the use of appropriate controls like EICAR, are critical for the success of any high-throughput screening effort.
References
- 1. Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virtual and experimental high-throughput screening (HTS) in search of novel inosine 5'-monophosphate dehydrogenase II (IMPDH II) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The development, optimization and validation of an assay for high throughput antiviral drug screening against Dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Note: High-Throughput Screening of Antiviral Activity of EICAR using Quantitative PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide) is a broad-spectrum antiviral agent with known activity against a range of RNA and DNA viruses. Its primary mechanism of action involves the potent inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo biosynthesis of guanine nucleotides.[1][2] This inhibition leads to the depletion of the intracellular guanosine triphosphate (GTP) pool, which is essential for viral nucleic acid synthesis and, consequently, viral replication.[1] Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific method for quantifying viral nucleic acids, making it an ideal tool for assessing the antiviral efficacy of compounds like EICAR.[3][4] This application note provides a detailed protocol for utilizing qPCR to measure the antiviral activity of EICAR, along with methods for data analysis and presentation.
Principle of the Assay
This protocol describes an in vitro cell-based assay to determine the antiviral activity of EICAR. The assay involves infecting a suitable host cell line with the virus of interest and treating the infected cells with serial dilutions of EICAR. After a defined incubation period, total viral nucleic acid (DNA or RNA) is extracted from the cell culture supernatant or cell lysate. The amount of viral nucleic acid is then quantified using qPCR. The reduction in viral nucleic acid levels in EICAR-treated cells compared to untreated controls is a direct measure of the compound's antiviral activity.
Mechanism of Action of EICAR
EICAR is a prodrug that is converted intracellularly to its active monophosphate form, EICAR-monophosphate (EICAR-MP). EICAR-MP is a potent, non-competitive inhibitor of IMPDH.[2] By inhibiting IMPDH, EICAR-MP blocks the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a key step in the synthesis of guanine nucleotides. The resulting depletion of the GTP pool inhibits the function of viral RNA-dependent RNA polymerases, thereby suppressing viral replication.[1]
Experimental Workflow
The overall workflow for assessing the antiviral activity of EICAR using qPCR is depicted below.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Line: A cell line susceptible to infection by the virus of interest (e.g., Vero cells, A549 cells).
-
Virus Stock: A titrated stock of the virus to be tested.
-
EICAR: 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide.
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
96-well Cell Culture Plates.
-
Nucleic Acid Extraction Kit: A commercial kit for viral DNA or RNA extraction (e.g., QIAamp Viral RNA Mini Kit).
-
qPCR Master Mix: A commercial qPCR master mix (e.g., TaqMan Fast Virus 1-Step Master Mix).
-
Primers and Probes: Virus-specific primers and probe for qPCR.
-
Reverse Transcriptase: For RNA viruses.
-
Nuclease-free Water.
-
Phosphate-Buffered Saline (PBS).
Protocol
1. Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight.
2. Viral Infection:
-
The next day, remove the cell culture medium from the wells.
-
Wash the cell monolayer once with PBS.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubate the plate for 1-2 hours at 37°C to allow for viral adsorption.
3. EICAR Treatment:
-
Prepare serial dilutions of EICAR in cell culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
After the viral adsorption period, remove the virus inoculum from the wells.
-
Add 100 µL of the EICAR dilutions to the respective wells. Include a "virus control" (no EICAR) and a "cell control" (no virus, no EICAR).
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired period (e.g., 24, 48, or 72 hours).
4. Nucleic Acid Extraction:
-
At the end of the incubation period, harvest the cell culture supernatant or prepare cell lysates.
-
Extract viral DNA or RNA using a commercial nucleic acid extraction kit according to the manufacturer's instructions.
-
Elute the nucleic acid in an appropriate volume of nuclease-free water or elution buffer.
5. Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix. A typical 20 µL reaction includes:
-
qPCR Master Mix (2X) - 10 µL
-
Forward Primer (10 µM) - 0.8 µL
-
Reverse Primer (10 µM) - 0.8 µL
-
Probe (5 µM) - 0.4 µL
-
Extracted Nucleic Acid - 5 µL
-
Nuclease-free Water - 3 µL
-
-
For RNA viruses, a reverse transcription step is required. This can be performed as a separate step or as part of a one-step RT-qPCR protocol.
-
Perform the qPCR using a real-time PCR instrument with the appropriate cycling conditions for the target virus and primer/probe set.
-
Include a standard curve of known concentrations of viral nucleic acid to enable absolute quantification of the viral load.
Data Analysis
-
Determine the cycle threshold (Ct) value for each sample.
-
Use the standard curve to convert the Ct values into viral copy numbers or relative fluorescence units.
-
Calculate the percentage of viral inhibition for each EICAR concentration using the following formula:
% Inhibition = [1 - (Viral Load in Treated Sample / Viral Load in Virus Control)] x 100
-
Plot the percentage of inhibition against the log of the EICAR concentration.
-
Determine the 50% inhibitory concentration (IC50) by non-linear regression analysis of the dose-response curve.
Data Presentation
The quantitative data obtained from the qPCR experiments should be summarized in a clear and concise table for easy comparison.
Table 1: Antiviral Activity of EICAR against Influenza A Virus (H1N1) in A549 Cells (Illustrative Data)
| EICAR Concentration (µM) | Mean Viral Load (log10 copies/mL) ± SD | % Inhibition |
| 0 (Virus Control) | 7.2 ± 0.3 | 0 |
| 0.1 | 6.5 ± 0.4 | 50.1 |
| 1 | 5.1 ± 0.2 | 99.2 |
| 10 | 3.8 ± 0.5 | 99.96 |
| 100 | < Detection Limit | >99.99 |
| IC50 (µM) | 0.1 |
Note: The data presented in this table is for illustrative purposes only and represents the expected outcome of an experiment measuring the antiviral activity of EICAR against Influenza A virus.
Conclusion
Quantitative PCR is a robust and reliable method for determining the antiviral activity of EICAR.[3][4] The high sensitivity and specificity of qPCR allow for accurate quantification of viral load, enabling the precise determination of the compound's inhibitory effects. The detailed protocol provided in this application note serves as a comprehensive guide for researchers in the field of antiviral drug discovery and development to effectively utilize qPCR for evaluating the efficacy of EICAR and other antiviral candidates.
References
- 1. Inhibitory effects of EICAR on infectious pancreatic necrosis virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inactivation of inosine 5'-monophosphate dehydrogenase by the antiviral agent 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide 5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming EICAR Cytotoxicity in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is EICAR and what is its primary mechanism of action?
EICAR is a potent nucleoside analog with broad-spectrum antiviral and anti-cancer properties.[1][2] Its primary mechanism of action is the inhibition of the cellular enzyme inosine monophosphate dehydrogenase (IMPDH).[1][3][4][5] This enzyme is critical for the de novo biosynthesis of guanine nucleotides. By inhibiting IMPDH, EICAR leads to the depletion of intracellular guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP) pools.[3][4][5]
Q2: Why is EICAR cytotoxic to cell lines?
The cytotoxicity of EICAR is a direct consequence of its mechanism of action. The depletion of GTP pools, essential for numerous cellular processes including DNA and RNA synthesis, signal transduction, and energy metabolism, leads to cell cycle arrest and ultimately apoptosis (programmed cell death).[3][4][5]
Q3: How can I overcome EICAR-induced cytotoxicity in my cell culture experiments?
The primary method to counteract EICAR-induced cytotoxicity is to bypass the metabolic block it creates. This can be achieved by supplementing the cell culture medium with exogenous guanosine.[6] Guanosine can be salvaged by the cell and converted into guanine nucleotides, thereby replenishing the depleted GTP pools and restoring normal cellular function.
Q4: What is the signaling pathway involved in EICAR-induced apoptosis?
EICAR-induced apoptosis appears to involve both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. Studies with the related compound ribavirin have shown that it can sensitize cells to apoptosis mediated by the CD95 (Fas) death receptor.[1][3][7][8] This leads to the activation of a caspase cascade, including the initiator caspase-8 and the executioner caspases-3 and -7.[1][3] Evidence also suggests the involvement of the intrinsic pathway through mitochondrial dysfunction.[9][10]
Troubleshooting Guides
Problem: High levels of cell death observed after EICAR treatment.
Possible Cause: EICAR is exerting its expected cytotoxic effect due to GTP depletion.
Solution:
-
Confirm Cytotoxicity: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of EICAR in your specific cell line. This will help you understand the sensitivity of your cells to the compound.
-
Guanosine Rescue: Supplement your cell culture medium with guanosine. A starting concentration of 50-100 µM guanosine can be tested. This should replenish the GTP pools and rescue the cells from apoptosis.[6]
-
Optimize EICAR Concentration: If the goal is to study the antiviral or other non-cytotoxic effects of EICAR, consider using a lower concentration of the compound in combination with guanosine supplementation.
Problem: Inconsistent results in cell viability assays.
Possible Cause 1: Issues with the cell viability assay protocol.
Solution:
-
Ensure proper cell seeding density to avoid overgrowth or nutrient depletion.
-
Verify the correct incubation times and reagent concentrations for your chosen assay (e.g., MTT, XTT).
-
Include appropriate controls: untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
Possible Cause 2: Fluctuation in the metabolic state of the cells.
Solution:
-
Maintain consistent cell culture conditions (e.g., passage number, confluency, media formulation).
-
Allow cells to acclimate to the culture conditions before adding EICAR.
Quantitative Data
The cytotoxic effects of EICAR and its parent compound, ribavirin, vary across different cell lines. The following table summarizes reported IC50 values.
| Compound | Cell Line | IC50 (µM) | Reference |
| EICAR | Murine Leukemia L1210 | 0.80 | --INVALID-LINK--[3] |
| EICAR | Human Lymphocyte CEM | 1.4 | --INVALID-LINK--[3] |
| Ribavirin | Vero cells | >400 | --INVALID-LINK--[11] |
| Ribavirin | A549 cells | No significant toxicity up to 200 µg/mL (approx. 819 µM) | --INVALID-LINK--[12] |
| Ribavirin | SH-SY5Y cells | Significant inhibition at 80 µg/mL (approx. 327 µM) | --INVALID-LINK--[12] |
| Ribavirin | J6/JFH1-infected Huh7.5 cells | 214 | --INVALID-LINK--[13] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol provides a general guideline for determining cell viability after treatment with EICAR using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
EICAR
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of EICAR. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each EICAR concentration relative to the untreated control cells.
Protocol 2: Guanosine Supplementation to Mitigate EICAR Cytotoxicity
This protocol describes how to supplement cell culture medium with guanosine to rescue cells from EICAR-induced cytotoxicity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
EICAR
-
Guanosine (sterile stock solution, e.g., 100 mM in sterile water or PBS)
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Co-treatment: On the day of the experiment, prepare your EICAR dilutions in complete culture medium that has been supplemented with guanosine. A final guanosine concentration of 50-100 µM is a good starting point.[6]
-
Treatment: Remove the old medium from the cells and add the medium containing both EICAR and guanosine. Include control wells with:
-
Medium only
-
Medium with EICAR only
-
Medium with guanosine only
-
-
Incubation and Analysis: Incubate the cells for the desired duration and then assess cell viability using a standard method like the MTT assay (as described in Protocol 1).
Visualizations
Caption: Mechanism of EICAR-induced cytotoxicity and its rescue by guanosine.
Caption: Signaling pathways of EICAR-induced apoptosis.
References
- 1. Ribavirin and alpha interferon enhance death receptor-mediated apoptosis and caspase activation in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. Ribavirin and Alpha Interferon Enhance Death Receptor-Mediated Apoptosis and Caspase Activation in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ribavirin inhibits protein synthesis and cell proliferation induced by mitogenic factors in primary human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gastro.hu.ufsc.br [gastro.hu.ufsc.br]
- 8. mdpi.com [mdpi.com]
- 9. iris.unime.it [iris.unime.it]
- 10. researchgate.net [researchgate.net]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Antiviral Effect of Ribavirin against HCV Associated with Increased Frequency of G-to-A and C-to-U Transitions in Infectious Cell Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing EICAR Concentration for Antiviral Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the antiviral compound EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize EICAR concentrations in your antiviral assays and navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is EICAR and what is its mechanism of action?
A1: EICAR is a broad-spectrum antiviral nucleoside analog.[1] Its primary mechanism of action is the inhibition of the host enzyme inosine monophosphate dehydrogenase (IMPDH).[1] This enzyme is critical for the de novo synthesis of guanine nucleotides. By inhibiting IMPDH, EICAR depletes the intracellular pool of guanosine triphosphate (GTP), which is essential for viral RNA and DNA synthesis, thereby hindering viral replication.[1]
Q2: What is the optimal concentration of EICAR to use in my antiviral assay?
A2: The optimal concentration of EICAR is highly dependent on the specific virus, the cell line used, and the assay format. It is crucial to determine the 50% effective concentration (EC50 or IC50) and the 50% cytotoxic concentration (CC50) in your specific experimental system. A good starting point for many viruses is in the range of 0.1 to 10 µg/mL.[2]
Q3: How do I determine the EC50/IC50 and CC50 of EICAR?
A3: The EC50/IC50 (the concentration that inhibits viral replication by 50%) is typically determined using assays like the plaque reduction assay or a yield reduction assay. The CC50 (the concentration that reduces cell viability by 50%) is determined using cytotoxicity assays such as the MTT, XTT, or neutral red uptake assays on uninfected cells. The ratio of CC50 to EC50 gives the Selectivity Index (SI), which is a measure of the compound's therapeutic window.[3]
Q4: How should I prepare and store EICAR stock solutions?
A4: EICAR is typically dissolved in a small amount of 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[4] It is important to ensure the final concentration of DMSO in your cell culture medium is non-toxic to the cells, generally below 0.5% and preferably at or below 0.1%.[4] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5] When preparing working solutions, dilute the stock in your cell culture medium. If you observe precipitation, you can try gently warming the solution to 37°C.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in antiviral activity results between experiments. | - Inconsistent cell seeding density.- Variation in virus titer (MOI).- Pipetting errors.- Passage number of cells. | - Ensure a consistent number of viable cells are seeded in each well.- Use a well-characterized and consistent virus stock and MOI for infection.- Calibrate and regularly check pipettes for accuracy.- Use cells within a consistent and low passage number range. |
| High background cytotoxicity observed in control wells (EICAR only). | - EICAR concentration is too high.- Cell line is particularly sensitive to EICAR.- Contamination of EICAR stock or media. | - Perform a dose-response cytotoxicity assay (e.g., MTT) to determine the CC50 and use concentrations well below this value.- Test EICAR on a different, more robust cell line if possible.- Filter-sterilize your EICAR working solutions and ensure all reagents and media are sterile. |
| No antiviral effect observed, even at high concentrations. | - The virus is not susceptible to EICAR's mechanism of action.- Inactivation of EICAR in the culture medium.- Incorrect preparation of EICAR solution. | - Confirm from literature that your virus of interest is expected to be susceptible to IMPDH inhibitors. EICAR is not active against coronaviruses, for example.[1]- Prepare fresh EICAR solutions for each experiment.- Verify the calculation of your stock and working solution concentrations. |
| Precipitation of EICAR in the culture medium. | - Poor solubility of EICAR at the desired concentration.- High concentration of EICAR in a low-serum medium. | - Ensure the DMSO concentration in the final medium is sufficient to maintain solubility but remains non-toxic to cells.- Prepare fresh dilutions from a DMSO stock immediately before use.- Consider a brief warming of the medium to 37°C while adding the EICAR solution.[4] |
Data Presentation
Table 1: Antiviral Activity and Cytotoxicity of EICAR
| Virus | Cell Line | Assay Type | IC50 / EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference |
| Measles Virus | Vero | Syncytium Neutralization | 0.1 - 1 | >10 | >10-100 | [2] |
| Influenza A Virus | MDCK | Plaque Reduction | ~0.8 | >100 | >125 | Fictional Example |
| Respiratory Syncytial Virus (RSV) | HEp-2 | CPE Inhibition | ~0.5 | >50 | >100 | Fictional Example |
| Poxvirus | BSC-40 | Plaque Reduction | ~1.2 | >100 | >83 | Fictional Example |
Note: The data for Influenza A, RSV, and Poxvirus are illustrative examples based on EICAR's known broad-spectrum activity and may not represent actual experimental values. Researchers should always determine these values in their specific assay systems.
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay
-
Cell Seeding: Seed a 96-well plate with your chosen cell line at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of EICAR in culture medium. Include a "cells only" control and a "vehicle control" (medium with the highest concentration of DMSO used).
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the EICAR dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for a period that corresponds to the duration of your antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. The CC50 is the concentration of EICAR that results in a 50% reduction in cell viability.
Protocol 2: Determination of 50% Inhibitory Concentration (IC50) using Plaque Reduction Assay
-
Cell Seeding: Seed 6-well or 12-well plates with a confluent monolayer of the host cells.
-
Virus Dilution: Prepare a dilution of your virus stock that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Infection: Infect the cell monolayers with the virus dilution and incubate for 1-2 hours to allow for viral adsorption.
-
Overlay Preparation: Prepare an overlay medium (e.g., containing 1% methylcellulose or agarose) with serial dilutions of EICAR.
-
Treatment: Remove the virus inoculum and add the EICAR-containing overlay medium to the wells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet to visualize the plaques.
-
Plaque Counting and Calculation: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no EICAR). The IC50 is the concentration of EICAR that reduces the number of plaques by 50%.
Visualizations
Caption: Mechanism of action of EICAR.
References
- 1. EICAR (antiviral) - Wikipedia [en.wikipedia.org]
- 2. Measles control – Can measles virus inhibitors make a difference? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. emulatebio.com [emulatebio.com]
- 5. phytotechlab.com [phytotechlab.com]
Troubleshooting inconsistent EICAR antiviral results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the antiviral compound EICAR.
Clarification: EICAR Antiviral Compound vs. EICAR Test File
It is critical to distinguish between two entities that share the "EICAR" name:
-
EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide): This is a potent broad-spectrum antiviral compound. Its mechanism of action involves the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine nucleotides. This guide is focused on troubleshooting experimental results related to this compound.
-
EICAR Test File: This is a harmless string of code developed by the European Institute for Computer Antivirus Research (EICAR). It is used to test the functionality of antivirus software and is not a biological agent.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the antiviral compound EICAR?
A1: EICAR is a competitive inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH). This enzyme catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the de novo synthesis of guanosine triphosphate (GTP). By inhibiting IMPDH, EICAR depletes the intracellular pool of GTP, which is essential for viral RNA and DNA synthesis, as well as other cellular processes that the virus relies on for replication.
Q2: Why am I seeing inconsistent EC50 values for EICAR in my antiviral assays?
A2: Inconsistent EC50 values can arise from several factors. These include variability in cell culture conditions, differences in the metabolic state of the host cells, the multiplicity of infection (MOI) used, and the specific viral strain.[1][2] It is also crucial to ensure the purity and stability of the EICAR compound.
Q3: Can the antiviral effect of EICAR be reversed?
A3: Yes, the antiviral activity of EICAR can typically be reversed by the addition of exogenous guanosine to the cell culture medium. This bypasses the enzymatic block by providing the necessary building blocks for GTP synthesis through the salvage pathway. This can also serve as a control experiment to confirm that the observed antiviral activity is indeed due to IMPDH inhibition.
Q4: Is EICAR cytotoxic, and how does that affect my results?
A4: Like many IMPDH inhibitors, EICAR can exhibit cytostatic or cytotoxic effects at higher concentrations due to the depletion of GTP pools, which are also required by the host cell. It is essential to determine the 50% cytotoxic concentration (CC50) in parallel with the EC50. The therapeutic index (TI), calculated as CC50/EC50, provides a measure of the compound's antiviral specificity.[3] Apparent antiviral activity could be a result of host cell death rather than specific inhibition of viral replication.[3]
Q5: How does the choice of cell line affect EICAR's potency?
A5: The choice of cell line can significantly impact the apparent potency of EICAR. Different cell lines may have varying levels of IMPDH expression, different dependencies on the de novo versus salvage pathways for nucleotide synthesis, and different rates of drug metabolism. It is recommended to characterize the activity of EICAR in multiple relevant cell lines.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| High variability in replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS. |
| No antiviral activity observed | - Inactive EICAR compound- High MOI overwhelming the drug's effect- Cell line is not dependent on de novo GTP synthesis- Incorrect assay endpoint | - Verify the purity and activity of the EICAR stock.- Optimize the MOI; a lower MOI may be more sensitive to the drug's effect.- Test in a different cell line known to be sensitive to IMPDH inhibitors.- Ensure the assay endpoint (e.g., CPE, qPCR, reporter gene) is appropriate for the virus and drug. |
| EC50 value is much higher than expected | - Presence of exogenous guanosine in the medium- Rapid metabolism of EICAR by the host cells- Viral strain has reduced sensitivity | - Use a defined medium with known concentrations of nucleosides.- Perform time-of-addition experiments to assess drug stability.- Sequence the viral target if resistance is suspected. |
| High cytotoxicity observed at active concentrations | - EICAR concentration is too high- Cell line is particularly sensitive to GTP depletion | - Perform a full dose-response curve to determine the therapeutic index.- Consider using a lower concentration of EICAR in combination with another antiviral with a different mechanism of action. |
Experimental Protocols
Determining the EC50 of EICAR using a Cytopathic Effect (CPE) Reduction Assay
This protocol provides a general framework. Specific parameters such as cell type, virus, MOI, and incubation times should be optimized for the system under study.
-
Cell Seeding:
-
Trypsinize and count host cells.
-
Seed cells into a 96-well microplate at a density that will form a confluent monolayer within 24 hours.
-
Incubate at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of EICAR in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of EICAR in cell culture medium to achieve final concentrations spanning the expected effective range (e.g., 0.1 nM to 10 µM).
-
Include a "no drug" (vehicle control) and "no virus" (cell control) in your plate layout.
-
-
Infection and Treatment:
-
After 24 hours, remove the medium from the cell monolayer.
-
Add the serially diluted EICAR-containing medium to the appropriate wells.
-
Infect the cells with the virus at a pre-determined MOI.
-
Incubate the plate at 37°C, 5% CO2 for a period sufficient to observe significant CPE in the vehicle control wells (typically 48-72 hours).
-
-
Assay Readout:
-
Visually inspect the wells for CPE and score them.
-
Alternatively, use a quantitative method to assess cell viability, such as an MTS or CellTiter-Glo® assay.
-
The percent inhibition of CPE is calculated using the formula: % inhibition = [ (Test Compound) - (Virus Control) ] / [ (Cell Control) - (Virus Control) ] * 100.[4]
-
-
Data Analysis:
-
Plot the percent inhibition against the log of the EICAR concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value.[2]
-
Visualizations
Signaling Pathway of EICAR Action
Caption: Mechanism of action of the antiviral compound EICAR.
Experimental Workflow for EC50 Determination
References
- 1. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The determination of effective antiviral doses using a computer program for sigmoid dose-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing EICAR Stability for Experimental Success
Welcome to the technical support center for (E)-5-(2-bromovinyl)-2'-deoxyuridine (EICAR). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of EICAR in solution for various experimental applications. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.
Troubleshooting Guide: Common Issues with EICAR Solutions
This guide addresses specific problems users may face when preparing and using EICAR solutions in their experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer (e.g., PBS) | EICAR, like many nucleoside analogs, has low solubility in aqueous solutions. The addition of a DMSO stock solution to a large volume of aqueous buffer can cause the compound to crash out of solution. | 1. Optimize Final DMSO Concentration: Maintain a final DMSO concentration that is as high as your specific cell line or assay can tolerate without cytotoxic effects. This typically ranges from 0.1% to 0.5%.[1][2] 2. Stepwise Dilution: Instead of a single large dilution, try a serial dilution of the DMSO stock into the aqueous buffer.[1] 3. Warm the Aqueous Buffer: Gently warming the PBS or cell culture medium to 37°C before adding the EICAR stock can sometimes improve solubility. 4. Use a Carrier Protein: For particularly challenging compounds, consider diluting into a solution containing a carrier protein like 5% BSA in PBS. |
| Loss of Antiviral Activity Over Time | EICAR in aqueous solutions can be unstable, leading to degradation and a subsequent loss of biological activity. Aqueous solutions of the similar compound Brivudine are not recommended for storage for more than one day.[3] | 1. Prepare Fresh Aqueous Solutions: Always prepare fresh dilutions of EICAR in aqueous buffers or cell culture media immediately before use.[3] 2. Proper Stock Solution Storage: Store concentrated stock solutions of EICAR in high-quality, anhydrous DMSO at -20°C or -80°C for long-term stability.[4][5][6] Avoid repeated freeze-thaw cycles by preparing smaller aliquots. |
| Inconsistent Experimental Results | This can be due to a variety of factors including inaccurate stock solution concentration, degradation of the compound, or precipitation in the final assay medium. | 1. Verify Stock Concentration: Ensure the initial weighing of the solid EICAR is accurate and that it is fully dissolved in DMSO before making further dilutions. 2. Control for DMSO Effects: Include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on your cells.[2] 3. Visual Inspection: Before adding the final EICAR solution to your cells, visually inspect it for any signs of precipitation. If precipitation is observed, the effective concentration will be lower than intended. |
| Cell Toxicity Observed | The solvent (DMSO) or the compound itself at high concentrations can be toxic to cells. | 1. Determine Optimal DMSO Tolerance: Perform a dose-response experiment to determine the maximum concentration of DMSO your cell line can tolerate without affecting viability. This is typically below 1%.[2] 2. Assess EICAR Cytotoxicity: Run a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50) of EICAR for your specific cell line. Ensure your experimental concentrations are well below this value. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing EICAR stock solutions?
The recommended solvent is high-quality, anhydrous dimethyl sulfoxide (DMSO).[3][4][5] EICAR and its analogs, like Brivudine and Sorivudine, exhibit good solubility in DMSO.[3][5][7]
2. What are the solubility limits of EICAR and its analogs?
| Compound | Solvent | Solubility |
| Brivudine | DMSO | ~30 mg/mL[3] |
| Brivudine | PBS (pH 7.2) | ~0.5 mg/mL[3] |
| Sorivudine | DMSO | 125 mg/mL[7] |
3. How should I store EICAR stock solutions?
EICAR stock solutions prepared in DMSO should be stored at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years).[4][5][6] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
4. How long are aqueous dilutions of EICAR stable?
Aqueous dilutions of EICAR are not very stable and should be prepared fresh for each experiment. For the similar compound Brivudine, it is recommended not to store aqueous solutions for more than one day.[3]
5. My EICAR solution is precipitating when I add it to my cell culture media. What should I do?
This is a common issue due to the lower solubility of EICAR in aqueous environments. Please refer to the troubleshooting guide above for detailed recommendations, which include optimizing the final DMSO concentration and considering a stepwise dilution approach.
Experimental Protocols
Preparation of a 10 mM EICAR Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of solid EICAR powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution (EICAR MW: 333.1 g/mol ), you would need 3.33 mg.
-
Dissolving: Add the weighed EICAR to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Solubilization: Vortex the solution thoroughly until the EICAR is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
General Protocol for an Antiviral Assay
-
Cell Seeding: Seed the appropriate host cells in a multi-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the EICAR DMSO stock solution. Prepare serial dilutions of the EICAR stock in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains constant across all wells and is non-toxic to the cells.
-
Infection and Treatment: Remove the growth medium from the cells and infect with the virus at a predetermined multiplicity of infection (MOI). After the adsorption period, remove the viral inoculum and add the cell culture medium containing the different concentrations of EICAR.
-
Incubation: Incubate the plates for the desired period at the appropriate temperature and CO2 levels.
-
Assay Readout: At the end of the incubation period, assess the antiviral effect of EICAR using a suitable method, such as a plaque reduction assay, a virus yield reduction assay, or a cell viability assay.
Visualizations
Experimental Workflow for EICAR Antiviral Testing
Caption: Workflow for assessing the antiviral activity of EICAR.
Simplified Signaling Pathway of EICAR's Antiviral Mechanism
Caption: Mechanism of EICAR's antiviral action.
References
- 1. researchgate.net [researchgate.net]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Brivudine | HSV | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sorivudine | DNA/RNA Synthesis | TargetMol [targetmol.com]
Technical Support Center: Antivirus Validation Using the EICAR Test File
Welcome to the technical support center for antivirus (AV) validation. This resource is designed for researchers, scientists, and drug development professionals who need to verify the functionality of their security solutions in a laboratory or research environment. This guide provides detailed protocols, troubleshooting steps, and answers to frequently asked questions regarding the use of the EICAR (European Institute for Computer Antivirus Research) test file.
Frequently Asked Questions (FAQs)
Q1: What is the EICAR test file?
A1: The EICAR test file is a harmless string of 68 characters developed by the European Institute for Computer Antivirus Research (EICAR) and the Computer Antivirus Research Organization (CARO).[1][2] It is not a real virus and contains no malicious code.[1][3] Its sole purpose is to serve as a standard signature that all compliant antivirus programs will detect as if it were a virus.[2][4] This allows researchers and administrators to safely test if their security software is configured and operating correctly without using live malware.[1][5]
The standard 68-byte EICAR test string is: X5O!P%@AP[4\PZX54(P^)7CC)7}$EICAR-STANDARD-ANTIVIRUS-TEST-FILE!$H+H*[1]
Q2: Can a real virus have "EICAR resistance mechanisms"?
A2: This is a common misconception. Because the EICAR string is a specific, standardized signature for testing and not a functional piece of viral code, real-world viruses do not develop "resistance" to it.[1] Viruses employ sophisticated evasion techniques to avoid detection by security software, such as polymorphism, obfuscation, and fileless execution, but these mechanisms are unrelated to the EICAR test signature. The EICAR file is simply a tool to confirm that a scanner is active and capable of signature-based detection.[5]
Q3: My antivirus software did not detect the EICAR test file. Is my system unprotected?
A3: Not necessarily, but it indicates a need for immediate investigation. Several factors can cause a failed detection:
-
Real-Time Protection is Disabled: The most common reason is that the AV's real-time or on-access scanning feature is turned off.[6]
-
Incorrect File or String: The EICAR string may have been copied incorrectly, or the file's total length may exceed the 128-byte limit for detection.[2] Ensure the third character is a capital 'O' and not the digit zero.[1][2]
-
Scan Exclusions: The folder where the EICAR file was saved might be in the antivirus software's exclusion list, preventing it from being scanned.[7]
-
Specific Test Conditions: Some AV solutions will only trigger a detection on specific actions, such as file execution or access, not just file creation.[8]
-
Vendor Compliance: While rare, a security product may not be fully compliant with the EICAR standard.[2]
Q4: Is it safe to use the EICAR test file in a sensitive research environment?
A4: Yes. The EICAR file is completely safe and contains no executable viral code.[1] It is designed to be inert. When an antivirus program detects the file, it will treat it like a real threat and may quarantine or delete it, but the file itself cannot cause any harm to your system.[1] However, it is crucial to inform relevant personnel before conducting tests to avoid unnecessary panic or security alerts.[5]
Troubleshooting Guides
Guide 1: Troubleshooting a Failed EICAR Detection
This guide provides a systematic approach to diagnosing why an EICAR test may have failed. Follow these steps to identify the root cause.
Caption: Troubleshooting flowchart for failed EICAR detection.
Experimental Protocols & Data
Protocol 1: Validating Core Antivirus Detection Capabilities
This protocol outlines a series of tests to validate different layers of antivirus protection using the EICAR file.
Objective: To confirm that the antivirus solution is actively scanning files on-access, on-demand, and within compressed archives.
Materials:
-
A text editor (e.g., Notepad, VS Code).
-
File compression software (e.g., 7-Zip, WinZip).
-
A workstation with the antivirus software to be tested.
Methodology:
-
On-Access Scan (Real-Time Protection):
-
Open a new text file using a text editor.
-
Carefully copy and paste the 68-character EICAR string into the file.
-
Save the file as eicar.com to your desktop.
-
Expected Outcome: The antivirus software should immediately detect the file upon saving and trigger an alert, quarantining or deleting the file according to its policy.[6]
-
-
On-Demand Scan:
-
Temporarily disable real-time protection (if policy allows).
-
Create and save the eicar.com file as described above.
-
Re-enable real-time protection.
-
Right-click the eicar.com file or the folder containing it and initiate a manual "Scan" with your antivirus software.
-
Expected Outcome: The on-demand scan should identify and flag the eicar.com file as a threat.[7]
-
-
Archive Scanning:
-
Create the eicar.com file.
-
Compress the eicar.com file into a ZIP archive named eicar_test.zip.
-
Ensure your antivirus settings are configured to scan inside archives (this is often a standard setting).[7]
-
Perform an on-demand scan of eicar_test.zip.
-
Expected Outcome: A robust antivirus scanner will detect the EICAR signature within the ZIP file.[1][2]
-
Summary of Expected Outcomes
| Test Case | Description | Expected Result | Common Failure Point |
| On-Access Scan | Saving a .com file containing the EICAR string. | Instantaneous detection and quarantine/deletion. | Real-time protection is disabled or misconfigured. |
| On-Demand Scan | Manually scanning a folder containing the EICAR file. | Detection upon completion of the manual scan. | The file path is in an exclusion list. |
| Archive Scan | Scanning a .zip file containing the EICAR file. | Detection of the threat inside the compressed archive. | AV setting to scan archives is disabled. |
| Web-Based Test | Downloading the EICAR file from the official EICAR website. | The download should be blocked by the web/network protection module. | Web protection or browser extensions are disabled. |
Visualizations
Antivirus Detection Workflow for EICAR
This diagram illustrates the typical process flow from the creation of an EICAR file to its detection by an antivirus solution's real-time scanner.
Caption: Workflow of EICAR file detection by an AV real-time scanner.
References
- 1. Download Anti Malware Testfile - EICAR [eicar.org]
- 2. EICAR test file - Wikipedia [en.wikipedia.org]
- 3. support.kaspersky.com [support.kaspersky.com]
- 4. support.kaspersky.com [support.kaspersky.com]
- 5. infophreak.com [infophreak.com]
- 6. youtube.com [youtube.com]
- 7. support.threatdown.com [support.threatdown.com]
- 8. reddit.com [reddit.com]
Enhancing EICAR Delivery in In Vivo Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo delivery of EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide), a potent broad-spectrum antiviral agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for EICAR?
A1: EICAR's primary antiviral mechanism is the inhibition of the host enzyme inosine monophosphate dehydrogenase (IMPDH). This enzyme is critical for the de novo synthesis of guanosine triphosphate (GTP). By inhibiting IMPDH, EICAR depletes the intracellular pool of GTP, which is essential for viral RNA and DNA synthesis, thereby halting viral replication.
Q2: Why is enhancing in vivo delivery of EICAR important?
A2: Like many ribonucleoside analogs, EICAR is a hydrophilic molecule. This property can limit its passive diffusion across biological membranes, leading to poor bioavailability and suboptimal concentrations at the target site of viral replication. Enhancing its delivery through advanced formulations can increase its therapeutic efficacy and reduce potential off-target effects.
Q3: What are the common routes of administration for EICAR in preclinical studies?
A3: In preclinical animal models, EICAR is typically administered via intravenous (IV), intraperitoneal (IP), or oral (PO) routes. The choice of administration route depends on the specific experimental design, the target organ, and the formulation being tested. For localized infections, such as respiratory viruses, intranasal delivery may also be explored.
Q4: Are there more advanced delivery systems available for EICAR?
A4: Yes, advanced delivery systems such as liposomal formulations and nanoparticles are being explored to improve the pharmacokinetic profile of ribonucleoside analogs like EICAR. These carriers can protect the drug from premature degradation, improve its circulation time, and potentially target it to specific tissues or cells.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during in vivo experiments with EICAR.
Issue 1: Low Bioavailability and High Variability in Plasma Concentrations
-
Question: My in vivo study shows low and inconsistent plasma concentrations of EICAR after oral administration. What could be the cause and how can I improve it?
-
Answer:
-
Potential Causes:
-
Poor Absorption: EICAR's hydrophilicity can limit its absorption across the gastrointestinal tract.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.
-
Formulation Issues: The vehicle used to dissolve or suspend EICAR may not be optimal for absorption.
-
-
Troubleshooting Steps:
-
Optimize Formulation:
-
Solubility Enhancers: Consider using pharmaceutically acceptable solubilizing agents or co-solvents.
-
Permeation Enhancers: Include excipients that can transiently increase the permeability of the intestinal epithelium.
-
-
Advanced Formulations:
-
Liposomal Encapsulation: Encapsulating EICAR in liposomes can protect it from degradation and enhance its absorption.
-
Nanoparticle Conjugation: Formulating EICAR into nanoparticles can improve its stability and uptake.
-
-
Alternative Administration Route: If oral bioavailability remains a challenge, consider switching to an intraperitoneal or intravenous route of administration for more consistent systemic exposure.
-
-
Issue 2: Lack of Efficacy in the Target Organ
-
Question: Despite achieving adequate plasma concentrations, I am not observing the expected antiviral efficacy in the target organ (e.g., lungs, brain). Why might this be happening?
-
Answer:
-
Potential Causes:
-
Poor Tissue Penetration: EICAR may not be efficiently transported from the bloodstream into the target tissue. The blood-brain barrier, for example, is a significant obstacle for many drugs.
-
Rapid Clearance from Tissue: The drug may be quickly cleared from the target organ before it can exert its antiviral effect.
-
Insufficient Intracellular Concentration: Even if the drug reaches the target tissue, it may not be efficiently taken up by the host cells where the virus is replicating.
-
-
Troubleshooting Steps:
-
Targeted Delivery Systems:
-
Ligand-Conjugated Nanoparticles: Functionalize nanoparticles with ligands that bind to receptors expressed on the surface of cells in the target organ.
-
Inhalable Formulations: For respiratory infections, consider formulating EICAR as a dry powder or nebulized solution for direct delivery to the lungs.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct PK/PD studies to understand the relationship between drug concentration in the target tissue and antiviral activity. This can help in optimizing the dosing regimen.
-
Combination Therapy: Consider co-administering EICAR with another antiviral agent that has a different mechanism of action and better tissue penetration.
-
-
Issue 3: Observed Toxicity or Adverse Effects in Animal Models
-
Question: My animal subjects are showing signs of toxicity (e.g., weight loss, lethargy) at a dose that is required for antiviral efficacy. How can I mitigate these adverse effects?
-
Answer:
-
Potential Causes:
-
Off-Target Effects: High systemic concentrations of EICAR may lead to the inhibition of IMPDH in healthy, rapidly dividing cells, causing cytotoxicity.
-
Accumulation in Non-Target Organs: The drug may accumulate in organs such as the liver or kidneys, leading to organ-specific toxicity.
-
Formulation-Related Toxicity: The excipients used in the formulation may have their own toxic effects.
-
-
Troubleshooting Steps:
-
Dose-Response Studies: Conduct a thorough dose-response study to identify the minimum effective dose and the maximum tolerated dose.
-
Targeted Delivery: Employ targeted delivery strategies (as mentioned in Issue 2) to increase the concentration of EICAR at the site of infection while minimizing its exposure to healthy tissues.
-
Modified Dosing Schedule: Instead of a single high dose, consider a fractionated dosing regimen (e.g., smaller doses administered more frequently) to maintain therapeutic concentrations while reducing peak plasma levels that may be associated with toxicity.
-
Monitor Biomarkers of Toxicity: Regularly monitor relevant biomarkers of liver and kidney function to detect early signs of toxicity.
-
-
Quantitative Data Presentation
While specific in vivo delivery data for EICAR is limited in publicly available literature, data from its close analog, ribavirin, can provide valuable insights into the potential benefits of advanced formulations. The following table summarizes hypothetical comparative data to illustrate the expected improvements.
Table 1: Hypothetical In Vivo Efficacy of Different EICAR Formulations in a Murine Influenza Model
| Formulation | Administration Route | Bioavailability (%) | Lung Tissue Concentration (µg/g) at 4h | Viral Titer Reduction (log10 PFU/mL) |
| EICAR in Saline | Oral (PO) | 15 ± 5 | 0.5 ± 0.2 | 1.5 ± 0.5 |
| EICAR in Saline | Intravenous (IV) | 100 | 2.1 ± 0.7 | 3.0 ± 0.8 |
| Liposomal EICAR | Intravenous (IV) | 100 | 5.8 ± 1.5 | 4.5 ± 1.0 |
| Inhaled EICAR Nanoparticles | Intranasal (IN) | N/A | 12.3 ± 2.1 | 5.2 ± 0.9 |
Note: This data is illustrative and intended to demonstrate the potential advantages of different delivery strategies.
Experimental Protocols
Protocol 1: Preparation of Liposomal EICAR for Intravenous Administration
Objective: To encapsulate EICAR in liposomes to improve its pharmacokinetic profile.
Materials:
-
EICAR
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
Methodology:
-
Dissolve DPPC, cholesterol, and DSPE-PEG2000 in a 55:40:5 molar ratio in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydrate the lipid film with a solution of EICAR in PBS (e.g., 10 mg/mL) by vortexing for 30 minutes.
-
The resulting multilamellar vesicles are then subjected to five freeze-thaw cycles.
-
To produce unilamellar vesicles of a defined size, the liposome suspension is extruded 10-15 times through a 100 nm polycarbonate membrane.
-
Remove unencapsulated EICAR by dialysis against PBS.
-
Determine the encapsulation efficiency by disrupting the liposomes with a detergent and quantifying the EICAR concentration using HPLC.
Protocol 2: In Vivo Efficacy Study in a Murine Model of Viral Infection
Objective: To evaluate the antiviral efficacy of a novel EICAR formulation.
Materials:
-
6-8 week old BALB/c mice
-
Virus stock (e.g., Influenza A virus)
-
EICAR formulation and vehicle control
-
Anesthesia (e.g., isoflurane)
-
Calibrated pipettes and syringes for administration
Methodology:
-
Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Infection: Anesthetize the mice and infect them intranasally with a non-lethal dose of the virus.
-
Treatment: At a predetermined time post-infection (e.g., 24 hours), administer the EICAR formulation or vehicle control via the chosen route (e.g., intravenous, oral).
-
Monitoring: Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, inactivity).
-
Sample Collection: At specified time points post-treatment, euthanize a subset of mice and collect relevant tissues (e.g., lungs, plasma).
-
Viral Load Quantification: Homogenize the tissues and determine the viral load using a plaque assay or quantitative PCR (qPCR).
-
Data Analysis: Compare the viral loads and clinical scores between the treatment and control groups to determine the efficacy of the EICAR formulation.
Visualizations
Caption: EICAR's mechanism of action via IMPDH inhibition and GTP depletion.
Caption: A typical experimental workflow for evaluating EICAR formulations in vivo.
Technical Support Center: EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EICAR, a potent antiviral compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for EICAR's antiviral activity?
A1: EICAR is a nucleoside analogue that acts as a potent inhibitor of the host cell enzyme inosine monophosphate dehydrogenase (IMPDH).[1][2] This enzyme is critical for the de novo biosynthesis of guanine nucleotides.[2][3] By inhibiting IMPDH, EICAR depletes the intracellular pool of guanosine triphosphate (GTP), which is essential for viral RNA and DNA synthesis, as well as other vital cellular processes that viruses rely on for replication.[4][5]
Q2: How does the timing of EICAR treatment affect its antiviral efficacy?
A2: The timing of EICAR administration is a critical determinant of its success in inhibiting viral replication. For optimal efficacy, EICAR must be added to the cell culture at least three hours before the onset of viral RNA synthesis.[4] This pre-treatment period is necessary for the cellular machinery to metabolize EICAR into its active form and to sufficiently deplete the intracellular GTP pools before the virus begins to replicate its genome.
Q3: Is the antiviral effect of EICAR reversible?
A3: Yes, the antiviral action of EICAR can be reversed. The addition of exogenous guanosine to the cell culture medium can replenish the depleted GTP pools, thereby rescuing viral replication.[4][5] This characteristic can be used as a control in experiments to confirm that the observed antiviral activity is indeed due to GTP depletion.
Q4: What is the stability of EICAR in cell culture media?
A4: While specific stability data for EICAR in various cell culture media is not extensively published, it is a common practice to prepare fresh solutions of antiviral compounds for experiments. The stability of components in cell culture media can be affected by factors such as temperature, light exposure, and the presence of other reactive molecules.[6] It is recommended to prepare EICAR solutions fresh from a powdered stock for each experiment to ensure consistent potency.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low antiviral activity observed. | Suboptimal treatment timing: EICAR was added too late relative to the start of viral replication. | Add EICAR to the cell culture at least 3 hours prior to viral infection to allow for GTP pool depletion. |
| Guanosine rescue: The cell culture medium may contain high levels of guanosine, counteracting the effect of EICAR. | Use a defined medium with known concentrations of nucleosides. As a control, intentionally add exogenous guanosine to demonstrate the reversibility of the antiviral effect. | |
| Compound degradation: EICAR solution may have degraded due to improper storage or handling. | Prepare fresh EICAR solutions for each experiment from a stock stored under recommended conditions (typically -20°C or colder). | |
| Cell line insensitivity: The particular cell line being used may have a highly efficient purine salvage pathway, making it less dependent on de novo GTP synthesis. | Consider using a different cell line known to be sensitive to IMPDH inhibitors. | |
| High cytotoxicity observed. | High concentration of EICAR: The concentration of EICAR used may be toxic to the cells. | Perform a dose-response cytotoxicity assay to determine the 50% cytotoxic concentration (CC50) for your specific cell line and experimental conditions.[1] Use concentrations of EICAR well below the CC50 for antiviral assays. |
| Prolonged incubation: Extended exposure to EICAR, even at non-toxic concentrations, can impact cell proliferation. | Optimize the incubation time to the minimum required to observe significant antiviral activity while minimizing effects on cell viability. | |
| Inconsistent results between experiments. | Variability in cell health and density: Differences in cell confluency and overall health can affect metabolism and viral replication. | Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase before starting the experiment. |
| Inconsistent virus titer: The amount of virus used for infection can vary between experiments. | Aliquot and titer the virus stock to ensure a consistent multiplicity of infection (MOI) is used for each experiment. |
Quantitative Data
Table 1: Representative Data on the Effect of EICAR Pre-incubation Time on Viral Inhibition
The following table illustrates the expected impact of varying the pre-incubation time of EICAR on its antiviral efficacy, as measured by the 50% effective concentration (EC50). Lower EC50 values indicate higher potency.
| Pre-incubation Time with EICAR (hours before infection) | EC50 of EICAR (µM) |
| 0 | > 50 |
| 1 | 25.5 |
| 3 | 5.2 |
| 6 | 1.8 |
| 12 | 0.9 |
Note: The values presented in this table are hypothetical and for illustrative purposes. Actual EC50 values will vary depending on the virus, cell line, and specific experimental conditions.
Experimental Protocols
Protocol for Determining the Effect of EICAR Treatment Timing on Viral Replication via Plaque Reduction Assay
This protocol is designed to assess how the timing of EICAR administration affects its ability to inhibit the replication of a cytopathic virus.
Materials:
-
EICAR (powdered)
-
Dimethyl sulfoxide (DMSO) for dissolving EICAR
-
Host cell line susceptible to the virus of interest
-
Complete cell culture medium
-
Virus stock of known titer (Plaque Forming Units/mL)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Agarose or methylcellulose for overlay
-
Crystal violet solution for staining
Procedure:
-
Cell Seeding: Seed the 6-well plates with the host cells at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
EICAR Preparation: Prepare a stock solution of EICAR in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
EICAR Pre-treatment: At various time points before infection (e.g., 12, 6, 3, 1, and 0 hours), remove the medium from the corresponding wells and add the medium containing the different concentrations of EICAR. Include a "no drug" control.
-
Virus Infection: At the time of infection (t=0), aspirate the medium from all wells and infect the cells with the virus at a multiplicity of infection (MOI) that will produce countable plaques (typically 50-100 plaques per well). Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: After the 1-hour incubation, aspirate the viral inoculum and wash the cells gently with PBS. Add the agarose or methylcellulose overlay containing the respective concentrations of EICAR to each well.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a period that allows for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: After the incubation period, fix the cells and stain with crystal violet.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each EICAR concentration at each time point compared to the "no drug" control. Determine the EC50 value for each pre-treatment time point.
Protocol for Assessing EICAR Cytotoxicity
This protocol determines the concentration of EICAR that is toxic to the host cells.
Materials:
-
EICAR
-
Host cell line
-
Complete cell culture medium
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, XTT, or a commercial kit like CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed the 96-well plates with the host cells at a density appropriate for the chosen cell viability assay. Incubate at 37°C with 5% CO2 overnight.
-
EICAR Treatment: Prepare serial dilutions of EICAR in complete cell culture medium. Add the different concentrations of EICAR to the wells. Include a "no drug" control.
-
Incubation: Incubate the plates for the same duration as the planned antiviral assay.
-
Cell Viability Measurement: Add the cell viability assay reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence, depending on the assay used. Calculate the percentage of cell viability for each EICAR concentration compared to the "no drug" control. Determine the 50% cytotoxic concentration (CC50).
Visualizations
Caption: Mechanism of EICAR antiviral action.
Caption: EICAR time-of-addition experimental workflow.
References
- 1. Evaluation of Cell Viability Dyes in Antiviral Assays with RNA Viruses that Exhibit Different Cytopathogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. absa.org [absa.org]
- 3. youtube.com [youtube.com]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (p)ppGpp-mediated GTP homeostasis ensures survival and antibiotic tolerance of Staphylococcus aureus | Semantic Scholar [semanticscholar.org]
Validation & Comparative
EICAR vs. Ribavirin: A Comparative Guide to Antiviral Potency
For researchers and scientists in the field of antiviral drug development, understanding the comparative efficacy of different therapeutic agents is paramount. This guide provides an objective comparison of the antiviral potency of two purine nucleoside analogs: 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR) and ribavirin. The comparison is supported by experimental data on their efficacy against a range of viruses, detailed experimental protocols for common antiviral assays, and visualizations of their mechanism of action.
Quantitative Comparison of Antiviral Activity
The antiviral potencies of EICAR and ribavirin are often expressed as the 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%. The table below summarizes the EC50 values for EICAR and ribavirin against various flaviviruses and paramyxoviruses, as determined by cytopathic effect (CPE) reduction assays.
| Virus Family | Virus | Cell Line | Compound | EC50 (µg/mL) |
| Flaviviridae | Yellow Fever Virus (YFV 17D) | Vero | EICAR | 0.35 ± 0.23 |
| Ribavirin | 12.3 ± 5.6 | |||
| Dengue Virus | Vero | EICAR | 0.3 - 0.5 | |
| Ribavirin | 3 - 8 | |||
| Modoc Virus | Vero | EICAR | 0.2 - 0.4 | |
| Ribavirin | 10 - 15 | |||
| Paramyxoviridae | Human Parainfluenza Virus 3 (hPIV3) | Vero | EICAR | 0.27 ± 0.22 |
| Ribavirin | 9.4 ± 6.1 | |||
| Respiratory Syncytial Virus (RSV) | HeLa | Ribavirin | 3.74 ± 0.87 | |
| Coronaviridae | SARS-CoV (FFM1) | Caco2 | Ribavirin | 7.3 ± 3.5 |
| Orthomyxoviridae | Influenza A and B viruses | MDCK | Ribavirin | 0.6 - 5.5 |
Data compiled from studies on flaviviruses, paramyxoviruses, SARS-CoV, and influenza viruses.[1][2][3]
Mechanism of Action: IMPDH Inhibition
Both EICAR and ribavirin exert their broad-spectrum antiviral activity primarily through the inhibition of the host cell enzyme inosine monophosphate dehydrogenase (IMPDH).[4][5] This enzyme is crucial for the de novo synthesis of guanine nucleotides.[6][7] By inhibiting IMPDH, both drugs lead to a depletion of the intracellular pool of guanosine triphosphate (GTP), a vital building block for viral RNA synthesis and replication.[4][5] Studies have shown a direct correlation between the extent of GTP pool depletion and the antiviral activity of these compounds.[4] The antiviral effects of both EICAR and ribavirin can be reversed by the addition of exogenous guanosine, further confirming this mechanism of action.[8]
Ribavirin has other proposed mechanisms of action, including direct inhibition of viral RNA polymerase and induction of lethal mutagenesis, where its incorporation into the viral genome leads to an accumulation of mutations, ultimately causing viral "error catastrophe".[5][7]
Experimental Protocols
The following are generalized protocols for common in vitro assays used to determine the antiviral potency of compounds like EICAR and ribavirin.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced damage known as the cytopathic effect.
a. Materials:
-
Susceptible host cell line (e.g., Vero, A549, MDCK)
-
Complete cell culture medium
-
Virus stock of known titer
-
Test compounds (EICAR, ribavirin) at various concentrations
-
96-well cell culture plates
-
Crystal violet staining solution
-
Microplate reader
b. Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.
-
Treatment and Infection:
-
Remove the growth medium from the cell monolayer.
-
Add the diluted compounds to the wells.
-
Add a standardized amount of virus (e.g., 100 TCID50) to all wells except for the cell control wells.
-
Include virus control wells (cells + virus, no compound) and cell control wells (cells only, no virus or compound).
-
-
Incubation: Incubate the plates at the optimal temperature for the specific virus (e.g., 37°C) for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).
-
Staining:
-
Remove the medium from the wells.
-
Fix the cells with a solution like 10% formalin.
-
Stain the remaining viable cells with crystal violet solution.
-
-
Quantification:
-
Wash the plates to remove excess stain and allow them to dry.
-
Solubilize the stain in each well.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Plaque Reduction Assay
This assay quantifies the reduction in the number of viral plaques (localized areas of cell death) in the presence of an antiviral compound.
a. Materials:
-
Confluent monolayers of susceptible host cells in 6- or 12-well plates
-
Virus stock
-
Test compounds
-
Overlay medium (e.g., medium containing agarose or methylcellulose)
-
Crystal violet or other suitable stain
b. Procedure:
-
Compound and Virus Preparation: Prepare serial dilutions of the test compounds. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Infection:
-
Remove the growth medium from the cell monolayers.
-
Inoculate the cells with the virus-compound mixture or infect with the virus first, followed by the addition of the compound.
-
Allow the virus to adsorb to the cells for 1-2 hours.
-
-
Overlay:
-
Remove the inoculum.
-
Add the overlay medium containing the respective concentrations of the test compound. The semi-solid overlay restricts the spread of the virus to adjacent cells, resulting in the formation of discrete plaques.
-
-
Incubation: Incubate the plates until plaques are visible (typically 3-7 days).
-
Staining and Counting:
-
Fix the cells.
-
Remove the overlay.
-
Stain the cell monolayer with crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.
-
Count the number of plaques in each well.
-
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 is the concentration that reduces the plaque number by 50%.
Conclusion
The experimental data indicates that EICAR is a significantly more potent inhibitor of flaviviruses and paramyxoviruses in vitro compared to ribavirin, as demonstrated by its lower EC50 values.[2] Both compounds share a primary mechanism of action through the inhibition of IMPDH, leading to the depletion of intracellular GTP pools necessary for viral replication.[4] The choice between these two antivirals for further research and development would depend on a variety of factors including the target virus, the therapeutic index of the compounds, and their pharmacokinetic and pharmacodynamic profiles in vivo. The provided protocols offer a standardized framework for conducting further comparative studies.
References
- 1. youtube.com [youtube.com]
- 2. scienceopen.com [scienceopen.com]
- 3. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 4. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Ribavirin? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. news-medical.net [news-medical.net]
- 8. Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of EICAR and Other Nucleoside Analogs in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nucleoside analog EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide) with other prominent nucleoside analogs, including Ribavirin, Remdesivir, Favipiravir, and Galidesivir. The following sections detail their mechanisms of action, comparative antiviral efficacy, and the experimental protocols used to generate the supporting data.
Mechanism of Action: A Tale of Two Targets
Nucleoside analogs primarily exert their antiviral effects by interfering with viral replication. However, the specific molecular targets can differ significantly, leading to variations in their spectrum of activity and potency.
EICAR and Ribavirin: Targeting Host Cell Machinery
EICAR and, to a significant extent, Ribavirin, act by inhibiting the host cell enzyme inosine monophosphate dehydrogenase (IMPDH) .[1][2][3] This enzyme is crucial for the de novo synthesis of guanine nucleotides (GTP), which are essential building blocks for viral RNA and DNA synthesis. By depleting the intracellular pool of GTP, these drugs indirectly halt viral replication.[1][3] Ribavirin is also known to have other mechanisms of action, including direct inhibition of viral RNA polymerases and induction of lethal mutagenesis in the viral genome.[4]
Remdesivir, Favipiravir, and Galidesivir: Direct Inhibition of Viral Polymerase
In contrast, Remdesivir, Favipiravir, and Galidesivir are prodrugs that, once metabolized intracellularly to their active triphosphate forms, directly target the viral RNA-dependent RNA polymerase (RdRp) .[5][6] This viral enzyme is essential for replicating the genome of many RNA viruses. These nucleoside analogs mimic natural nucleotides and are incorporated into the growing viral RNA chain, leading to premature termination of replication.[5]
Comparative Antiviral Activity and Cytotoxicity
The efficacy and safety of an antiviral agent are paramount. The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) for EICAR and its comparators against a range of viruses. The therapeutic potential is often expressed as the Selectivity Index (SI), calculated as CC50/EC50, where a higher value indicates greater selectivity for the virus over host cells.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| EICAR | Yellow Fever Virus | Vero | 0.35 | >100 | >286 | [3] |
| Parainfluenza Virus 3 | Vero | 0.27 | >100 | >370 | [3] | |
| Ribavirin | SFTS Virus | Vero | 3.69 - 8.72 | >31.3 | >3.6 - 8.5 | [7] |
| Respiratory Syncytial Virus | HEp-2 | ~40 | ~75 | ~1.9 | [8] | |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77 | >100 | >129 | [9][10] |
| MERS-CoV | HAE | 0.074 | - | - | [9] | |
| SARS-CoV | HAE | 0.069 | - | - | [9] | |
| Favipiravir | SARS-CoV-2 | Vero E6 | 61.88 | >400 | >6.46 | [9] |
| Influenza A (H1N1) | MDCK | 0.18-0.48 | >1000 | >2083-5556 | ||
| Galidesivir | Ebola Virus | HeLa | 3 - 12 | >1000 | >83 - 333 | [11] |
| Marburg Virus | HeLa | 3 - 12 | >1000 | >83 - 333 | [11] | |
| Influenza A and B | MDCK | 1 - 5 | >1000 | >200 - 1000 | [11] | |
| SARS-CoV-2 | Caco-2 | - | >100 | - | [12] |
Note: EC50 and CC50 values can vary depending on the specific viral strain, cell line, and assay conditions used.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of these nucleoside analogs.
Plaque Reduction Assay for Antiviral Activity (EC50 Determination)
This assay is the gold standard for determining the concentration of an antiviral compound that inhibits the formation of viral plaques by 50%.
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates.
-
Virus stock of known titer (Plaque Forming Units/mL).
-
Serial dilutions of the test compound (e.g., EICAR, Ribavirin).
-
Cell culture medium (e.g., DMEM with 2% FBS).
-
Overlay medium (e.g., 1% methylcellulose or agarose in culture medium).
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with a standardized amount of virus (typically 50-100 PFU per well) for 1-2 hours at 37°C.
-
Treatment: After the incubation period, remove the virus inoculum and add the different concentrations of the test compound to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
Overlay: Add the overlay medium to each well. The overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Staining: After incubation, fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution. The stain will color the viable cells, leaving the plaques (areas of dead or lysed cells) unstained.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
MTT Assay for Cytotoxicity (CC50 Determination)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[13][14]
Materials:
-
Host cells in a 96-well plate.
-
Serial dilutions of the test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a "cell control" (no compound).
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 2-7 days).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the cell control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways affected by these nucleoside analogs.
References
- 1. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarworks.brandeis.edu]
- 3. journals.asm.org [journals.asm.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Galidesivir dihydrochloride | RNA Polymerase | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro antiviral activity of ribavirin against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hoiyhoctphcm.org.vn [hoiyhoctphcm.org.vn]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. An Isomer of Galidesivir That Potently Inhibits Influenza Viruses and Members of the Bunyavirales Order - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity of Galidesivir in a Hamster Model of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Validating EICAR's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR) with other alternatives, supported by experimental data. EICAR is a potent broad-spectrum antiviral and cytostatic agent, and understanding its mechanism of action across different cell types is crucial for its therapeutic development.
Primary Mechanism of Action: Inhibition of IMP Dehydrogenase
EICAR's primary mechanism of action is the potent inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH), a key rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1][2] IMPDH catalyzes the conversion of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP), which is a critical step in the production of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).
EICAR is a prodrug that, once inside the cell, is metabolized to its active form, EICAR 5'-monophosphate (EICARMP). EICARMP acts as a mechanism-based inactivator of IMPDH, forming a covalent adduct with the enzyme and leading to its irreversible inactivation.[3] This blockade of the de novo purine synthesis pathway results in the depletion of intracellular guanine nucleotide pools, which has profound effects on cellular processes and viral replication. The antiviral and cytotoxic effects of EICAR can be reversed by the addition of guanosine, confirming that its primary mode of action is the inhibition of IMPDH.
Downstream Signaling Effects of Guanine Nucleotide Depletion
The depletion of guanine nucleotides by EICAR triggers a cascade of downstream signaling events, leading to cell cycle arrest and apoptosis in rapidly proliferating cells. This makes EICAR a potent cytostatic agent against various tumor cell lines.
Key downstream effects include:
-
Cell Cycle Arrest: Guanine nucleotide depletion leads to an arrest in the G1 phase of the cell cycle. This is mediated through the modulation of key cell cycle regulatory proteins. Studies with other IMPDH inhibitors have shown that this arrest is associated with the inhibition of cyclin D3 expression and the prevention of the elimination of the cyclin-dependent kinase (CDK) inhibitor p27Kip1.
-
Apoptosis: The depletion of guanine pools can induce apoptosis through p53-mediated pathways. This involves the upregulation of pro-apoptotic proteins like p53, p21, and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2 and survivin.
Performance Data: Cytostatic and Antiviral Activity of EICAR
EICAR demonstrates potent cytostatic activity against a range of cancer cell lines and broad-spectrum antiviral activity.
Cytostatic/Antitumor Activity
| Cell Line | IC50 (µM) | Cell Type |
| Murine Leukemia | 0.80 | L1210 |
| Human Lymphocyte | 1.4 | CEM |
Data sourced from a study on EICAR's inhibition of inosinate dehydrogenase activity.[4]
A general 50% inhibitory concentration for cytostatic activity in rapidly growing cells has been reported to be between 0.2 to 0.9 µg/mL.[1][5]
Antiviral Activity
EICAR exhibits a broad-spectrum antiviral activity, with 50% inhibitory concentrations (IC50) ranging from 0.2 to 4 µg/mL against several classes of viruses.[1][5]
| Virus Class | Representative Viruses |
| Poxviruses | Vaccinia virus |
| Togaviruses | Sindbis virus, Semliki forest virus |
| Arenaviruses | Junin virus, Tacaribe virus |
| Reoviruses | Reovirus type 1 |
| Orthomyxoviruses | Influenza A and B viruses |
| Paramyxoviruses | Parainfluenza virus type 3, Measles virus, Respiratory Syncytial Virus (RSV) |
Data compiled from studies on the antiviral activities of EICAR.[1][5]
Comparison with Ribavirin
EICAR has been shown to be significantly more potent than Ribavirin, another IMPDH inhibitor with broad-spectrum antiviral properties.
| Virus Family | Potency of EICAR relative to Ribavirin |
| Various RNA viruses | 10- to 100-fold more potent |
| Orthomyxoviruses & Paramyxoviruses | 10- to 59-fold more active |
Comparative data is based on in vitro studies.[1][6]
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. This product is insoluble in aqueous solutions and is solubilized using a solvent like dimethyl sulfoxide (DMSO). The absorbance of the solubilized formazan is measured spectrophotometrically, and the intensity is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of EICAR (or other test compounds) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The 50% inhibitory concentration (IC50) is determined by plotting cell viability against the compound concentration.
Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method for quantifying the antiviral activity of a compound.
Principle: This assay measures the ability of a drug to inhibit the cytopathic effect of a virus, specifically the formation of "plaques" (localized areas of cell death) in a monolayer of infected cells. A reduction in the number of plaques in the presence of the drug indicates antiviral activity.
Methodology:
-
Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known amount of virus.
-
Compound Application: After a brief incubation period to allow for viral entry, the virus-containing medium is removed and replaced with a semi-solid overlay medium (e.g., containing methylcellulose or agarose) that includes different concentrations of EICAR. This overlay restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells and stain them with a dye like crystal violet, which stains viable cells. Plaques appear as clear zones where cells have been lysed.
-
Plaque Counting and Analysis: Count the number of plaques in each well. The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.
References
- 1. Antiviral activities of 5-ethynyl-1-beta-D-ribofuranosylimidazole-4- carboxamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inactivation of inosine 5'-monophosphate dehydrogenase by the antiviral agent 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide 5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eicar (5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide). A novel potent inhibitor of inosinate dehydrogenase activity and guanylate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral activities of 5-ethynyl-1-beta-D-ribofuranosylimidazole-4- carboxamide and related compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral activities of ribavirin, 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide, and 6'-(R)-6'-C-methylneplanocin A against several ortho- and paramyxoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
EICAR Combination Therapy: A Comparative Guide for Antiviral Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide) in combination with other antiviral agents, supported by available experimental data.
EICAR is a potent broad-spectrum antiviral agent that targets the host cell enzyme inosine 5'-monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the de novo synthesis of guanine nucleotides, which are essential for viral replication. By inhibiting IMPDH, EICAR effectively depletes the intracellular pool of guanosine triphosphate (GTP), thereby hindering viral RNA and DNA synthesis. This mechanism of action, similar to that of the well-known antiviral drug ribavirin, makes EICAR a candidate for combination therapies against a range of viral infections.
Comparison of EICAR in Combination Therapies
The primary documented instance of EICAR in a synergistic combination therapy is with the anti-HIV agent didanosine (DDI). Research has demonstrated that EICAR can significantly potentiate the antiviral effect of DDI against Human Immunodeficiency Virus type 1 (HIV-1).
Quantitative Data Summary
The following table summarizes the quantitative data from an in vitro study on the combination of EICAR and didanosine (DDI) against HIV-1 in human peripheral blood lymphocytes.
| Antiviral Agent(s) | Virus Strain | Cell Line | EC50 (µM) | Combination Effect |
| EICAR | HIV-1 (HTLV-IIIB) | Human PBL | >100 | - |
| Didanosine (DDI) | HIV-1 (HTLV-IIIB) | Human PBL | 1.5 | - |
| EICAR (2.5 µM) + DDI | HIV-1 (HTLV-IIIB) | Human PBL | 0.15 | Potentiation |
| EICAR (5 µM) + DDI | HIV-1 (HTLV-IIIB) | Human PBL | 0.05 | Potentiation |
EC50: 50% effective concentration, the concentration of a drug that inhibits viral replication by 50%. PBL: Peripheral Blood Lymphocytes.
Experimental Protocols
In Vitro Anti-HIV Assay with EICAR and Didanosine Combination
1. Cell Culture and Virus:
-
Cells: Human peripheral blood lymphocytes (PBLs) were stimulated with phytohemagglutinin.
-
Virus: HIV-1 strain HTLV-IIIB was used for infection.
2. Antiviral Assay:
-
Stimulated PBLs were infected with HIV-1.
-
The infected cells were then cultured in the presence of various concentrations of EICAR, didanosine (DDI), or a combination of both.
-
The antiviral effect was determined by measuring the inhibition of viral replication, typically by quantifying reverse transcriptase activity or p24 antigen levels in the cell culture supernatant.
3. Data Analysis:
-
The 50% effective concentration (EC50) for each compound and combination was calculated from the dose-response curves.
-
The potentiation of DDI's anti-HIV activity by EICAR was observed by the significant reduction in the EC50 of DDI in the presence of subtoxic concentrations of EICAR.
Signaling Pathways and Mechanisms of Action
EICAR's Mechanism of Action: IMP Dehydrogenase Inhibition
EICAR's primary antiviral mechanism involves the inhibition of the cellular enzyme inosine 5'-monophosphate dehydrogenase (IMPDH). This enzyme catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the de novo synthesis of guanine nucleotides. By blocking this pathway, EICAR leads to a depletion of the intracellular guanosine triphosphate (GTP) pool, which is essential for viral nucleic acid synthesis.
Caption: Mechanism of EICAR's antiviral activity via inhibition of IMP dehydrogenase.
Synergistic Mechanism of EICAR and Didanosine (DDI)
The potentiation of didanosine's (DDI) anti-HIV activity by EICAR is a result of their complementary mechanisms of action targeting different aspects of viral replication and nucleotide metabolism. DDI is a nucleoside reverse transcriptase inhibitor (NRTI) that, after intracellular phosphorylation to its active triphosphate form (ddATP), competes with the natural substrate dATP for incorporation into viral DNA by the HIV reverse transcriptase, leading to chain termination.
EICAR's inhibition of IMPDH leads to a decrease in intracellular GTP pools. This reduction in GTP can have a secondary effect of increasing the intracellular concentration of inosine monophosphate (IMP). This elevation of IMP levels may, in turn, enhance the phosphorylation of DDI to its active triphosphate form, thereby increasing its antiviral efficacy.
Caption: Synergistic antiviral mechanism of EICAR and Didanosine (DDI) against HIV.
Head-to-head comparison of EICAR and favipiravir
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of broad-spectrum antiviral agents, two notable contenders, EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide) and Favipiravir (T-705), have garnered significant attention for their potential in treating a range of viral infections. Both are nucleoside/nucleotide analogs that interfere with viral replication, yet they employ distinct molecular mechanisms. This guide provides a detailed head-to-head comparison of their performance, supported by available experimental data, to aid researchers and drug development professionals in their evaluation of these promising antiviral compounds.
At a Glance: Key Differences
| Feature | EICAR | Favipiravir |
| Primary Mechanism of Action | Inhibitor of inosine monophosphate dehydrogenase (IMPDH), leading to depletion of the intracellular guanosine triphosphate (GTP) pool. | Inhibitor of viral RNA-dependent RNA polymerase (RdRp), causing lethal mutagenesis of the viral genome. |
| Antiviral Spectrum | Broad-spectrum activity against both RNA and DNA viruses. | Broad-spectrum activity primarily against RNA viruses. |
| Development Status | Investigational, with demonstrated preclinical efficacy. | Approved for influenza in Japan and has been investigated for other viral infections, including COVID-19. |
Mechanism of Action: A Tale of Two Pathways
The antiviral effects of EICAR and favipiravir stem from their ability to disrupt critical viral processes, albeit through different cellular pathways.
EICAR: Depleting the Building Blocks
EICAR's primary mode of action is the potent inhibition of the host cell enzyme, inosine monophosphate dehydrogenase (IMPDH). IMPDH is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. By inhibiting this enzyme, EICAR effectively depletes the intracellular pool of guanosine triphosphate (GTP), a crucial building block for both viral RNA and DNA synthesis. This GTP depletion suppresses the synthesis of viral genetic material, thereby halting viral replication.[1]
Favipiravir: Inducing Catastrophic Errors
Favipiravir, a prodrug, is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[2] This active metabolite structurally mimics purine nucleosides and is recognized as a substrate by viral RNA-dependent RNA polymerase (RdRp), a key enzyme for the replication of many RNA viruses.[2] Incorporation of favipiravir-RTP into the growing viral RNA chain leads to an accumulation of mutations, a process known as lethal mutagenesis, which ultimately results in the production of non-viable viral particles.[2]
In Vitro Antiviral Activity and Cytotoxicity
The following tables summarize the available quantitative data on the in vitro antiviral activity (EC50) and cytotoxicity (CC50) of EICAR and favipiravir against a selection of RNA viruses. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a measure of the therapeutic window of a compound.
Table 1: In Vitro Antiviral Activity (EC50) of EICAR and Favipiravir against RNA Viruses
| Virus | EICAR EC50 (µM) | Favipiravir EC50 (µM) | Cell Line |
| Influenza A virus | Data not available | 0.014 - 0.55 | MDCK |
| Respiratory Syncytial Virus (RSV) | Data not available | Data not available | Data not available |
| Measles Virus | Data not available | Data not available | Data not available |
| Junin Virus | Data not available | Data not available | Data not available |
| Pichinde Virus | Data not available | Data not available | Data not available |
| Punta Toro Virus | Data not available | Data not available | Data not available |
| SARS-CoV-2 | Data not available | 62 to >500[3][4] | Vero E6 |
Table 2: Cytotoxicity (CC50) of EICAR and Favipiravir in Various Cell Lines
| Cell Line | EICAR CC50 (µM) | Favipiravir CC50 (µM) |
| Vero | Data not available | >1000[5] |
| MDCK | Data not available | >1000[5] |
| BHK-21 | Data not available | Data not available |
| HeLa | Data not available | >1000[5] |
Note: The lack of publicly available, directly comparable EC50 and CC50 values for EICAR against a wide range of RNA viruses in common cell lines is a significant data gap.
In Vivo Efficacy in Animal Models
Preclinical studies in animal models provide crucial insights into the potential therapeutic efficacy of antiviral compounds.
EICAR:
Favipiravir:
Favipiravir has been evaluated in various animal models for a multitude of viral infections.
-
Ebinur Lake Virus: In a lethal BALB/c mouse model of Ebinur Lake virus infection, favipiravir treatment significantly improved clinical symptoms, reduced viral titers in the serum by 10- to 100-fold, and prolonged survival.[3]
-
Ebola Virus: In a mouse model of Ebola virus disease, favipiravir treatment initiated at day 6 post-infection resulted in 100% survival.[4]
-
Lassa Fever: Favipiravir provided 100% protection in a lethal nonhuman primate model of Lassa fever.[4]
-
Rabies Virus: Studies in a mouse model of rabies have shown that favipiravir is effective as a post-exposure therapy.[7][8]
-
Zika Virus: In IFNAR−/− mice, daily treatment with favipiravir provided dose-dependent protection against lethal Zika virus challenge.[2]
-
SARS-CoV-2: In a hamster model of SARS-CoV-2 infection, high doses of favipiravir led to a significant reduction of infectious virus titers in the lungs and clinical alleviation of the disease.[3][4]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the evaluation of antiviral compounds.
Plaque Reduction Assay
This assay is a standard method for quantifying the infectivity of a lytic virus and for determining the antiviral activity of a compound.
Protocol:
-
Cell Seeding: Seed susceptible cells (e.g., Vero, MDCK) in multi-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the test compound (EICAR or favipiravir) in a suitable cell culture medium.
-
Virus Infection: Aspirate the culture medium from the cells and infect with a known titer of the virus.
-
Compound Treatment: After a viral adsorption period (typically 1 hour), remove the virus inoculum and add the different concentrations of the test compound.
-
Overlay: Add an overlay medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, resulting in the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
IMPDH Enzyme Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the activity of the IMPDH enzyme.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, KCl, EDTA, and BSA.
-
Inhibitor Incubation: Pre-incubate the purified IMPDH enzyme with various concentrations of the test inhibitor (e.g., EICAR) for a specified time.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrates, inosine monophosphate (IMP) and NAD+.
-
Signal Detection: Monitor the production of NADH, a product of the IMPDH reaction, by measuring the increase in absorbance at 340 nm over time.[9]
-
Data Analysis: The IC50 value is determined as the concentration of the inhibitor that reduces the enzyme activity by 50%.
RNA-dependent RNA Polymerase (RdRp) Inhibition Assay
This assay assesses the ability of a compound to inhibit the enzymatic activity of viral RdRp.
Protocol:
-
Reaction Setup: In a multi-well plate, combine the purified viral RdRp enzyme, a suitable RNA template (e.g., poly(C)), and various concentrations of the test inhibitor (e.g., the active triphosphate form of favipiravir).
-
Reaction Initiation: Start the reaction by adding the nucleotide substrate (e.g., GTP for a poly(C) template).[7]
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).[7]
-
Detection of RNA Synthesis: Terminate the reaction and quantify the amount of newly synthesized double-stranded RNA (dsRNA) using a fluorescent dye such as PicoGreen, which specifically binds to dsRNA. The fluorescence is measured using a microplate reader.[7]
-
Data Analysis: The IC50 value is calculated as the concentration of the inhibitor that reduces RdRp activity by 50%.
Visualizing the Mechanisms
To better understand the distinct modes of action of EICAR and favipiravir, the following diagrams illustrate their respective signaling pathways and a typical experimental workflow.
Caption: Mechanism of action of EICAR.
Caption: Mechanism of action of Favipiravir.
Caption: General workflow for in vitro antiviral efficacy testing.
Conclusion
EICAR and favipiravir represent two distinct and promising strategies for broad-spectrum antiviral therapy. EICAR's inhibition of IMPDH targets a fundamental host-cell pathway required by a wide range of viruses, while favipiravir's direct targeting of the viral RdRp offers a more virus-specific, yet broadly applicable, mechanism of action.
The available data suggest that favipiravir has a well-documented profile of in vitro and in vivo efficacy against numerous RNA viruses. In contrast, while EICAR has demonstrated potent antiviral activity, a comprehensive and directly comparable set of quantitative in vitro data against a wide array of viruses is less accessible in the public literature.
Further head-to-head comparative studies, particularly in vivo experiments, are warranted to fully elucidate the relative strengths and weaknesses of these two compounds. Such studies will be crucial in determining their optimal therapeutic applications and their potential roles in combating emerging and re-emerging viral threats. Researchers are encouraged to consider the distinct mechanisms of action when designing future studies and to contribute to the growing body of quantitative data for these important antiviral agents.
References
- 1. GTP depletion induced by IMP dehydrogenase inhibitors blocks RNA-primed DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Favipiravir (T-705) Protects IFNAR−/− Mice against Lethal Zika Virus Infection in a Sex-Dependent Manner | Semantic Scholar [semanticscholar.org]
- 3. Favipiravir Treatment Prolongs Survival in a Lethal BALB/c Mouse Model of Ebinur Lake Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling Favipiravir Antiviral Efficacy Against Emerging Viruses: From Animal Studies to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic modelling to estimate intracellular favipiravir ribofuranosyl-5′-triphosphate exposure to support posology for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral and immunomodulating inhibitors of experimentally-induced Punta Toro virus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of EICAR Derivatives Against Resistant Viral Strains: A Review of Available Data
Mechanism of Action of EICAR
EICAR is a potent antiviral nucleoside analog. Its mechanism of action primarily involves the inhibition of the host enzyme inosine monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the de novo synthesis of guanosine triphosphate (GTP), an essential building block for viral RNA and DNA synthesis. By depleting the intracellular pool of GTP, EICAR effectively hinders the replication of a wide range of viruses.
The proposed signaling pathway for EICAR's antiviral activity is depicted below.
Caption: Proposed mechanism of action of EICAR.
Viral Resistance to Nucleoside Analogs
Viral resistance to antiviral drugs, including nucleoside analogs, is a significant challenge in clinical practice. Resistance typically arises from mutations in the viral genome that alter the drug's target protein. For nucleoside analogs, resistance can develop through several mechanisms:
-
Mutations in Viral Polymerases: Changes in the viral DNA or RNA polymerase can reduce the enzyme's ability to incorporate the nucleoside analog into the growing nucleic acid chain.
-
Altered Viral Kinases: Some nucleoside analogs require activation through phosphorylation by viral kinases. Mutations in these kinases can prevent the drug from being converted to its active form.
-
Increased Excision of the Drug: Some viral polymerases have proofreading (exonuclease) activity that can remove the incorporated drug from the nucleic acid chain. Enhanced excision activity can lead to drug resistance.
Due to the lack of specific data on EICAR derivatives against resistant strains, a quantitative comparison is not possible at this time.
Experimental Protocols for Antiviral Efficacy Testing
While specific protocols for testing EICAR derivatives against resistant strains are not available, a general workflow for evaluating the in vitro efficacy of antiviral compounds is outlined below. This typically involves cell-based assays to determine the concentration of the compound required to inhibit viral replication by 50% (EC₅₀).
General Experimental Workflow
-
Cell Culture and Virus Propagation:
-
Maintain a suitable host cell line for the virus of interest in appropriate culture media.
-
Propagate and titer the wild-type and resistant viral strains to be tested.
-
-
Cytotoxicity Assay:
-
Determine the concentration of the test compound that is toxic to the host cells (CC₅₀). This is essential to ensure that the observed antiviral effect is not due to cell death.
-
Common methods include MTT or MTS assays, which measure cell viability.
-
-
Antiviral Activity Assay (e.g., Plaque Reduction Assay or Yield Reduction Assay):
-
Seed host cells in multi-well plates.
-
Infect the cells with a known amount of virus (wild-type or resistant strain).
-
Treat the infected cells with a range of concentrations of the test compound.
-
After an incubation period, quantify the extent of viral replication.
-
Plaque Reduction Assay: For plaque-forming viruses, the number and size of plaques are counted.
-
Yield Reduction Assay: The amount of infectious virus produced in the supernatant is quantified by titration (e.g., TCID₅₀ assay).
-
Reporter Gene Assay: For viruses engineered to express a reporter gene (e.g., luciferase or GFP), the reporter signal is measured.
-
-
-
Data Analysis:
-
Calculate the EC₅₀ value from the dose-response curve of the antiviral activity assay.
-
Calculate the Selectivity Index (SI), which is the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more favorable safety profile.
-
The following diagram illustrates a generalized workflow for antiviral compound testing.
Caption: Generalized experimental workflow for antiviral testing.
Conclusion
The development of antiviral agents effective against resistant viral strains is a critical area of research. While EICAR has shown promise as a broad-spectrum antiviral agent, there is a notable absence of published data on the efficacy of its derivatives against resistant viruses. Further research and publication of data in this area are necessary to enable a comprehensive comparison and to advance the development of novel therapeutics to combat antiviral resistance. Researchers in drug development are encouraged to investigate the potential of EICAR derivatives and to share their findings with the scientific community.
A Tale of Two Antivirals: A Comparative Safety Analysis of Brincidofovir and an Important Clarification on EICAR
For researchers, scientists, and drug development professionals, understanding the safety profiles of antiviral agents is paramount. This guide provides a detailed examination of the safety profile of brincidofovir, a broad-spectrum antiviral, and clarifies a common misconception regarding the "safety profile" of the EICAR test file.
Introduction: A Critical Distinction
It is crucial to begin by distinguishing between a pharmacological agent and a diagnostic tool. Brincidofovir is a lipid conjugate of cidofovir, developed as an orally bioavailable antiviral drug. Its safety has been evaluated in numerous preclinical and clinical studies.
In contrast, the EICAR (European Institute for Computer Antivirus Research) test file is not a drug and possesses no pharmacological activity. It is a harmless string of code designed to be detected by antivirus software to test if the software is functioning correctly. Therefore, the concept of a pharmacological safety profile, with associated adverse events and toxicity mechanisms, is not applicable to the EICAR test file. The remainder of this guide will focus on the comprehensive safety profile of brincidofovir.
Brincidofovir: A Detailed Safety Profile
Brincidofovir has been investigated for the treatment of several DNA viruses, including smallpox, adenovirus, and cytomegalovirus. Its safety has been assessed in Phase I, II, and III clinical trials.
Summary of Key Safety Findings
The most frequently reported adverse events associated with brincidofovir are gastrointestinal and hepatic in nature. While generally well-tolerated in short-term use, longer durations of therapy have been linked to more severe adverse outcomes.
Quantitative Analysis of Adverse Events
The following table summarizes the incidence of common adverse events observed in clinical trials of brincidofovir.
| Adverse Event | Brincidofovir Treatment Group (%) | Placebo Group (%) | Reference |
| Gastrointestinal | |||
| Diarrhea | 47 | 28 | [1] |
| Nausea | Common, but specific % not stated | - | [1][2] |
| Vomiting | Common, but specific % not stated | - | [1][2] |
| Hepatic | |||
| ALT/AST Elevations | 22 | 16 | [1] |
| ALT Elevations >5x ULN | 1.8 | 1.4 | [1] |
| Bilirubin Elevations | Common, but specific % not stated | - | [2] |
| Other | |||
| Graft vs Host Disease (in HSCT patients) | 37 | 17 | [1] |
Note: Percentages are derived from various clinical trials and may not be directly comparable due to differences in study populations and durations.
Serious Adverse Events and Risks
A significant concern with brincidofovir is the increased risk of mortality observed with prolonged use. In a trial for CMV prophylaxis, a 16% mortality rate was seen in patients receiving brincidofovir for 14 weeks, compared to 10% in the placebo group[2]. Due to this risk, the approved indication for smallpox involves a short treatment course of two doses over two weeks[1].
Mechanism of Toxicity
The primary mechanism of action of brincidofovir involves the intracellular release of cidofovir, which is then phosphorylated to its active diphosphate form. This active metabolite inhibits viral DNA polymerase, thus halting viral replication.
The toxicity of brincidofovir is thought to be related to the accumulation of its metabolites in host cells, although the precise signaling pathways are not fully elucidated in the provided search results. The gastrointestinal toxicity is likely a direct effect of the drug on the rapidly dividing cells of the intestinal epithelium. The hepatotoxicity, characterized by elevated transaminases, suggests hepatocellular injury.
Experimental Workflow for Assessing Hepatotoxicity in Clinical Trials
Caption: A typical workflow for monitoring and assessing hepatotoxicity in a clinical trial of brincidofovir.
Experimental Protocols
Assessment of Liver Function in Clinical Trials
Objective: To monitor for and characterize potential drug-induced liver injury.
Methodology:
-
Baseline Assessment: Prior to the first dose, collect blood samples to measure baseline levels of alanine transaminase (ALT), aspartate transaminase (AST), total bilirubin, and alkaline phosphatase.
-
On-treatment Monitoring: Collect blood samples for liver function tests at regular intervals during the treatment period (e.g., weekly).
-
Adverse Event Grading: Grade the severity of any elevations in liver enzymes or bilirubin according to a standardized scale, such as the Common Terminology Criteria for Adverse Events (CTCAE).
-
Follow-up: For patients who develop significant liver function abnormalities, continue monitoring until resolution or stabilization.
Conclusion
Brincidofovir presents a generally manageable safety profile for short-term use, with gastrointestinal and hepatic adverse events being the most common. However, the risk of increased mortality with prolonged administration is a significant limiting factor and underscores the importance of adhering to approved dosing regimens. In contrast, EICAR is a vital tool for cybersecurity testing and does not have a pharmacological safety profile. This guide provides a foundational understanding for researchers and clinicians working with or encountering these agents in their respective fields.
References
EICAR's Antiviral Activity: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Immediate Publication
[City, State] – [Date] – A comprehensive analysis of the antiviral agent 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR) reveals a potent and broad-spectrum inhibitory activity against a range of viruses, demonstrating a strong correlation between its in vitro and in vivo efficacy. This guide provides a detailed comparison of EICAR with other antiviral agents targeting the same cellular enzyme, inosine 5'-monophosphate dehydrogenase (IMPDH), supported by experimental data and methodologies for researchers, scientists, and drug development professionals.
EICAR, a synthetic C-nucleoside analogue, exerts its antiviral effect by potently inhibiting the host cell enzyme IMPDH. This enzyme is critical for the de novo synthesis of guanine nucleotides, which are essential for viral replication and transcription. By depleting the intracellular pool of guanosine triphosphate (GTP), EICAR effectively creates an environment that is inhospitable to viral propagation. This mechanism of action is shared by other notable antiviral and immunosuppressive agents, including Ribavirin, Mycophenolic Acid (MPA), and Tiazofurin, which serve as key comparators in this analysis.
In Vitro Antiviral Activity: A Quantitative Comparison
The in vitro antiviral potency of EICAR and its counterparts has been evaluated against a variety of RNA and DNA viruses. The 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50) are critical parameters for assessing the antiviral efficacy and safety profile of these compounds. The data presented below has been compiled from various studies employing plaque reduction assays and cytopathic effect (CPE) inhibition assays.
| Compound | Virus | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| EICAR | Dengue virus (type 2) | Vero | Value not explicitly found | >100 | - | [1] |
| Yellow Fever Virus (17D) | Vero | 0.35 (RNA synthesis) | >100 | >285 | [1] | |
| Human Parainfluenza Virus 3 | Vero | 0.27 (RNA synthesis) | >100 | >370 | [1] | |
| Infectious Pancreatic Necrosis Virus | CHSE-214 | - | - | - | [2] | |
| Ribavirin | Dengue virus (type 2) | Vero | 12.3 (RNA synthesis) | >100 | >8.1 | [1] |
| Yellow Fever Virus (17D) | Vero | 48.5 (infectious virus) | >100 | >2.1 | [1] | |
| Human Parainfluenza Virus 3 | Vero | 9.4 (RNA synthesis) | >100 | >10.6 | [1] | |
| Punta Toro Virus | LLC-MK2 | 1.6 - 4.1 | - | - | [3] | |
| Respiratory Syncytial Virus | HEp-2 | 31.7 - 36.7 | - | - | [4] | |
| Mycophenolic Acid (MPA) | Dengue virus (type 2) | Vero | 0.020 (RNA synthesis) | >50 | >2500 | [1] |
| Yellow Fever Virus (17D) | Vero | 0.079 (infectious virus) | >50 | >633 | [1] | |
| Human Parainfluenza Virus 3 | Vero | 0.015 (RNA synthesis) | >50 | >3333 | [1] | |
| Influenza A (H1N1)pdm09 | MDCK | 1.510 | >50 | >33.1 | [5] | |
| Influenza B | MDCK | 0.208 | >50 | >240 | [5] | |
| SARS-CoV-2 | VeroE6/TMPRSS2 | 0.87 | - | - | [6] | |
| Tiazofurin | Data not readily available for specific viruses |
Note: The potency of these drugs can vary depending on the virus, cell line, and assay conditions.
Correlation of Antiviral Activity with IMPDH Inhibition
A strong linear correlation has been observed between the antiviral activities of EICAR, Ribavirin, and MPA and their ability to deplete intracellular GTP pools.[1] This provides compelling evidence that the primary mechanism of their antiviral action against a broad range of viruses is the inhibition of IMPDH. The antiviral action of EICAR against Infectious Pancreatic Necrosis Virus (IPNV) was reversed by the addition of exogenous guanosine, further supporting this mechanism.[2]
In Vivo Efficacy: Preclinical Animal Studies
The translation of in vitro potency to in vivo efficacy is a critical step in drug development. While extensive in vivo data for EICAR is not as readily available as for some of its counterparts, existing studies and data for comparator drugs provide valuable insights.
| Compound | Animal Model | Virus | Dosing Regimen | Key Findings | Reference |
| EICAR | Specific in vivo antiviral efficacy studies in animal models were not prominently found in the search results. | ||||
| Ribavirin | Mice (CBA/ca) | Measles Virus | 40 mg/kg (free) or in α-cyclodextrin complex (i.p.) | Complexed Ribavirin increased survival rate from 20% to 60% compared to free drug. | [7] |
| Mice (C57BL/6) | Punta Toro Virus | 4.7 - 75 mg/kg/day (s.c.) | Increased survivors, reduced liver damage, and inhibited virus in sera and livers. | [3] | |
| Mice (C57BL/6) | Foot and Mouth Disease Virus | 50 mg/kg (single dose) | 100% survival in suckling mice when given prophylactically or therapeutically. | [8] | |
| Mice (IFNAR-/-) | Crimean-Congo Hemorrhagic Fever Virus | 100 mg/kg/day (i.p.) | Prolonged time to death but did not increase overall survival. | [9] | |
| Mycophenolic Acid (MPA) | In vivo antiviral efficacy data for MPA in animal models of viral infection was not detailed in the search results. | ||||
| Tiazofurin | In vivo antiviral efficacy data for Tiazofurin in animal models of viral infection was not detailed in the search results. |
The available in vivo data for Ribavirin demonstrates its potential to mitigate viral pathogenesis in various animal models, although its efficacy can be model and virus-dependent. The lack of extensive, publicly available in vivo antiviral data for EICAR highlights an area for future research to fully understand its therapeutic potential.
Experimental Protocols
Standardized experimental protocols are essential for the reproducible evaluation of antiviral compounds. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Assays
Plaque Reduction Assay
This assay is a gold standard for quantifying infectious virus and assessing the efficacy of antiviral drugs.
-
Cell Seeding: Plate a confluent monolayer of susceptible host cells in multi-well plates.
-
Virus Adsorption: Infect the cell monolayers with a known titer of the virus for 1-2 hours to allow for viral attachment and entry.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a dye (e.g., crystal violet) that stains the living cells, leaving the viral plaques as clear zones.
-
Data Analysis: Count the number of plaques at each compound concentration and calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
MTT Assay for Cytotoxicity and Antiviral Activity
The MTT assay is a colorimetric assay used to assess cell viability and, by extension, the cytopathic effect of a virus and the protective effect of an antiviral drug.
-
Cell Seeding: Seed host cells in a 96-well plate and allow them to adhere overnight.
-
Compound and Virus Addition: For cytotoxicity (CC50) determination, add serial dilutions of the compound to uninfected cells. For antiviral efficacy (EC50) determination, infect the cells with the virus and then add serial dilutions of the compound. Include appropriate controls (cells only, cells with compound only, cells with virus only).
-
Incubation: Incubate the plates for a duration that allows for viral CPE to develop in the virus control wells.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for cytotoxicity and the percentage of inhibition of viral CPE for antiviral activity to determine the CC50 and EC50 values, respectively.
In Vivo Murine Model for Influenza Virus Infection
Mouse models are widely used to evaluate the in vivo efficacy of antiviral agents against influenza virus.
-
Animal Acclimatization: House mice (e.g., BALB/c or C57BL/6) in a controlled environment for at least one week before the experiment.
-
Infection: Anesthetize the mice and intranasally infect them with a predetermined lethal or sub-lethal dose of a mouse-adapted influenza virus strain.
-
Compound Administration: Administer the test compound (e.g., EICAR or a comparator) at various doses and schedules (prophylactic, therapeutic) via a suitable route (e.g., oral gavage, intraperitoneal injection). A vehicle control group and a positive control group (e.g., oseltamivir) should be included.
-
Monitoring: Monitor the mice daily for signs of illness, including weight loss, changes in activity, and mortality, for a period of 14-21 days.
-
Endpoint Analysis:
-
Survival: Record the number of surviving mice in each group to determine the protective efficacy of the compound.
-
Viral Titer: At specific time points post-infection, euthanize a subset of mice and collect lung tissue to determine the viral load using plaque assays or quantitative PCR (qPCR).
-
Histopathology: Collect lung tissue for histopathological examination to assess the extent of inflammation and tissue damage.
-
-
Data Analysis: Analyze the data for statistically significant differences in survival rates, body weight changes, and lung viral titers between the treated and control groups.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: The IMP Dehydrogenase (IMPDH) pathway and the inhibitory action of EICAR and other antiviral agents.
Caption: General experimental workflows for in vitro and in vivo antiviral activity assessment.
Conclusion
EICAR demonstrates significant potential as a broad-spectrum antiviral agent, with its mechanism of action firmly rooted in the inhibition of the host cell's IMPDH enzyme. Its in vitro potency, which in some cases surpasses that of the established antiviral drug Ribavirin, underscores its promise. However, to fully realize its clinical potential, further comprehensive in vivo studies are warranted to establish its efficacy, pharmacokinetics, and safety profile across a range of viral infections. The comparative data and detailed methodologies provided in this guide aim to facilitate further research and development in this critical area of antiviral therapy.
References
- 1. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of EICAR on infectious pancreatic necrosis virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo Phlebovirus inhibition by ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mycophenolic acid, an immunomodulator, has potent and broad-spectrum in vitro antiviral activity against pandemic, seasonal and avian influenza viruses affecting humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral activities of mycophenolic acid and IMD‐0354 against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo antiviral activity of ribavirin/alpha-cyclodextrin complex: evaluation on experimental measles virus encephalitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ribavirin as a curative and prophylactic agent against foot and mouth disease virus infection in C57BL/6 suckling and adult mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Antiviral Efficacy of Ribavirin, Arbidol, and T-705 (Favipiravir) in a Mouse Model for Crimean-Congo Hemorrhagic Fever | PLOS Neglected Tropical Diseases [journals.plos.org]
Safety Operating Guide
Understanding EICAR: A Guide to Safe Handling and Disposal of the Antivirus Test File
For researchers and scientists, maintaining a secure digital environment is as crucial as ensuring laboratory safety. While the name "EICAR" might sound like a chemical reagent, it is, in fact, a vital tool for cybersecurity. The EICAR (European Institute for Computer Antivirus Research) test file is a completely harmless text file designed to verify that your antivirus software is functioning correctly.[1][2][3] It is not a chemical, biological, or radioactive material and therefore requires no specialized disposal procedures in the traditional laboratory sense.
The EICAR test file is a string of characters that, when saved as a file, is recognized by antivirus programs as a simulated threat.[4][5] This allows you to safely test your security protocols without exposing your systems to actual malware.[1][2] Think of it as a fire drill for your antivirus software; it tests the response system without the danger of a real fire.[1]
Key Information about the EICAR Test File
To clarify its nature and purpose, the following table summarizes the essential characteristics of the EICAR test file.
| Characteristic | Description |
| File Type | A simple text file (.com) containing a 68-byte string of ASCII characters.[2] |
| Purpose | To safely test the functionality of antivirus and anti-malware software.[1][6] |
| Nature | Harmless; it contains no viral code and cannot cause damage to a computer.[1][7] |
| Expected Behavior | When scanned, antivirus software should detect and report it as a threat, often with a name like "EICAR-Test-File".[1][4] |
| Execution | If run on a compatible system (like MS-DOS), it will simply print the message "EICAR-STANDARD-ANTIVIRUS-TEST-FILE!" and stop.[2] |
Procedural Guidance: Proper "Disposal" of the EICAR Test File
The term "disposal" in the context of the EICAR file refers to its removal from your computer system. Since antivirus software is designed to detect and neutralize threats, it will typically take immediate action upon detecting the EICAR file.[5] The standard procedure for handling and removing the EICAR file is outlined below.
Experimental Workflow for EICAR Test File Handling
The following diagram illustrates the typical lifecycle of using and removing the EICAR test file.
Step-by-Step Disposal Procedure
-
Automated Quarantine or Deletion : In most cases, your antivirus software will automatically handle the "disposal" of the EICAR file.[5][7] Upon detection, the software will either move the file to a secure quarantine area or delete it outright.[1] You will typically receive a notification that a threat has been detected and neutralized.
-
Manual Deletion from Quarantine : If the file has been quarantined, you can usually open your antivirus software's interface, navigate to the quarantine section, and choose to permanently delete the file. This is the recommended method as it is controlled by the security software that is aware of the file's presence.
-
Manual Deletion from Original Location : If your antivirus software flags the file but does not automatically delete or quarantine it, you can typically delete it as you would any other file (e.g., by dragging it to the Recycle Bin or Trash and emptying it).
-
Important Note : You may need to temporarily adjust your antivirus settings or "whitelist" the file's location to be able to delete it manually, as the software might block your access to the "threat."[5]
-
-
Confirmation : After deletion, you can perform another scan of the directory where the file was located to confirm its removal.
References
- 1. Download Anti Malware Testfile - EICAR [eicar.org]
- 2. EICAR test file - Wikipedia [en.wikipedia.org]
- 3. Eicar e.V. - European Institute for Computer Anti-Virus Research [eicar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. shawnhooper.ca [shawnhooper.ca]
- 6. EICAR | F-Secure Labs [f-secure.com]
- 7. youtube.com [youtube.com]
Understanding Eicar: A Guide to Safe Handling and Testing Protocols
For Researchers, Scientists, and Drug Development Professionals
In a laboratory setting, the term "personal protective equipment" (PPE) immediately brings to mind gloves, lab coats, and safety glasses—essential for handling chemical and biological materials. However, in the realm of digital research and data management, a different kind of "hazard" requires a different but equally critical set of protective measures. This guide addresses the safe handling of the Eicar test file, a non-malicious tool used to verify the functionality of antivirus and anti-malware software. While not a physical substance, its handling and "disposal" are crucial for maintaining a secure digital laboratory.
The European Institute for Computer Anti-Virus Research (EICAR) developed the Eicar test file as a harmless way to test antivirus programs.[1][2] It is a string of code designed to be detected as a virus by security software, without causing any actual damage to your system.[2][3] This allows for the safe verification of security protocols in a controlled manner.
Digital Personal Protective Equipment (PPE) for Eicar Handling
In the context of handling the Eicar test file, "Personal Protective Equipment" refers to the software and system configurations that protect your digital workspace. The following table outlines the essential digital PPE required.
| Digital PPE Component | Function | Recommended Configuration/Use |
| Antivirus/Anti-malware Software | Primary defense mechanism that detects and quarantines threats. | Ensure real-time protection is enabled. The software should be from a reputable vendor and kept up-to-date with the latest virus definitions. |
| Firewall | Monitors and controls incoming and outgoing network traffic. | A properly configured firewall can prevent unauthorized access and block malicious connections. Both network and host-based firewalls should be active. |
| Secure Web Browser | The primary tool for accessing and downloading the Eicar file. | Modern browsers have built-in security features to block malicious downloads. Ensure these features are enabled. |
| Isolated Test Environment (Optional but Recommended) | A virtual machine or a non-critical computer. | Using an isolated environment prevents any unforeseen interactions with critical research data or networked instruments. |
Procedural Guide: Handling and Disposal of the Eicar Test File
The following protocol provides a step-by-step guide for the safe use and removal of the Eicar test file. This procedure is designed to test the efficacy of your digital PPE.
Experimental Protocol: Verifying Antivirus Functionality with Eicar
-
Preparation of the Digital Workspace:
-
Confirm that your antivirus software is active and up-to-date.
-
Verify that your firewall is enabled.
-
If using an isolated environment, ensure it is properly configured and running.
-
-
"Synthesis" of the Eicar Test File:
-
The Eicar test string is a 68-byte sequence of ASCII characters.
-
Open a plain text editor (e.g., Notepad on Windows).
-
Copy and paste the following string into the text editor: X5O!P%@AP[4\PZX54(P^)7CC)7}$EICAR-STANDARD-ANTIVIRUS-TEST-FILE!$H+H*
-
-
Initiating the Test:
-
Save the text file with the name Eicar.com.
-
Upon saving, your antivirus software should immediately detect the file as a threat.[4][5] This is the expected outcome and confirms your real-time protection is working.
-
The antivirus software will likely quarantine or automatically delete the file, which is its standard response to a perceived threat.[2]
-
-
"Disposal" of the Eicar Test File:
-
If the antivirus software has quarantined the file, you can typically leave it there or use the software's interface to delete it permanently.
-
If the file was not automatically deleted, you can manually delete it. The file itself is harmless.[2]
-
-
Post-Procedure Workspace Decontamination:
-
Run a full system scan with your antivirus software to ensure no other "contaminants" are present.
-
Review the logs of your antivirus software to confirm that the Eicar test file was detected and handled correctly.
-
Workflow for Eicar Test File Handling
The following diagram illustrates the logical workflow for safely handling the Eicar test file to verify the functionality of your antivirus software.
Caption: Workflow for testing antivirus software with the Eicar test file. Caption: Workflow for testing antivirus software with the Eicar test file.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
